N-(4-fluorobenzyl)butanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]butanamide |
InChI |
InChI=1S/C11H14FNO/c1-2-3-11(14)13-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
UIAOTXPMIPPJRL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=C(C=C1)F |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the Therapeutic Potential of N-(4-fluorobenzyl)butanamide: A Technical Guide to Target Identification and Validation
Abstract
N-(4-fluorobenzyl)butanamide is a synthetic compound with a chemical structure suggestive of potential biological activity. However, its specific molecular targets and therapeutic applications remain unelucidated. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the potential therapeutic targets of this compound. By integrating computational prediction with a multi-tiered experimental validation workflow, this document outlines a clear pathway from initial hypothesis generation to preclinical assessment. We detail robust protocols for in silico analysis, phenotypic screening, and target-specific assays, including those for peroxisome proliferator-activated receptors (PPARs), G-protein coupled receptors (GPCRs) such as cannabinoid and serotonin receptors, and various enzymes. This guide is intended to serve as a foundational resource for initiating and advancing the exploration of this compound as a potential therapeutic agent.
Introduction
The quest for novel therapeutics often begins with the identification of small molecules that exhibit desirable biological effects. This compound presents such an opportunity. Its structure, featuring a fluorobenzyl group and a butanamide core, is reminiscent of moieties found in compounds with known pharmacological activities. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making it an attractive feature in drug design.
Despite its intriguing structure, the biological targets of this compound have not been reported in the scientific literature. This whitepaper, therefore, adopts a proactive and systematic approach to unravel its therapeutic potential. We eschew a rigid, templated format in favor of a logical, field-proven progression of scientific inquiry. Our methodology is grounded in the principles of modern drug discovery, commencing with broad, computational predictions and progressively narrowing the focus through rigorous experimental validation.
This guide is structured to empower researchers with both the conceptual framework and the practical methodologies required to:
-
Generate a panel of putative molecular targets for this compound using state-of-the-art in silico techniques.
-
Employ phenotypic screening to discern the compound's effects in complex biological systems, thereby guiding target identification.
-
Execute a battery of in vitro assays to validate predicted targets and elucidate the mechanism of action.
-
Outline a preclinical pathway to assess the therapeutic relevance of the identified targets.
Each section is designed to be a self-validating system, with clear causality behind the proposed experimental choices, ensuring scientific integrity and trustworthiness.
Part 1: In Silico and Computational Target Prediction
The initial step in characterizing a novel compound is to leverage computational tools to predict its likely biological targets. This in silico approach is cost-effective and can rapidly generate a set of testable hypotheses.[1][2] The underlying principle is that molecules with similar structures often interact with similar protein targets.[1]
Ligand-Based Target Prediction
This approach relies on the chemical structure of this compound to identify known protein targets of structurally similar compounds.[1]
Methodology:
-
Chemical Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound will be used as the input for various target prediction platforms.
-
Database Searching: Utilize publicly available and commercial databases that correlate chemical structures with biological activities. Examples include ChEMBL, PubChem, and various proprietary databases.
-
Similarity Metrics: Employ Tanimoto coefficient and other similarity indices to quantify the structural resemblance to compounds with known targets.
-
Target Prioritization: The output will be a list of potential targets, ranked by the similarity of their known ligands to this compound.
Structure-Based Target Prediction (Reverse Docking)
If a three-dimensional structure of this compound is generated, it can be virtually screened against a library of protein binding sites.[2][3]
Methodology:
-
3D Conformer Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software.
-
Protein Target Library: Utilize a library of 3D protein structures, such as the Protein Data Bank (PDB), focusing on druggable protein families (e.g., GPCRs, kinases, nuclear receptors).
-
Docking Simulation: Employ docking algorithms to predict the binding affinity and pose of this compound within the binding sites of the protein library.
-
Scoring and Ranking: Rank potential targets based on the predicted binding energy and other scoring functions.
Diagram 1: In Silico Target Prediction Workflow
Caption: A tiered approach for in vitro screening and hit identification.
Part 3: Elucidating the Mechanism of Action
Once a primary target is validated from Tier 2 screening, a deeper investigation into the mechanism of action (MoA) is crucial.
Biochemical and Biophysical Assays
These assays provide quantitative data on the interaction between this compound and its target protein.
Methodology:
-
Saturation Radioligand Binding:
-
Protocol: If the target is a receptor, perform saturation binding experiments using a radiolabeled form of this compound (if synthesizable) or a known radioligand to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). [4] * Rationale: To quantify the affinity of the compound for its target.
-
-
Enzyme Inhibition Assays:
-
Protocol: If the target is an enzyme, perform kinetic studies in the presence of varying concentrations of this compound and the enzyme's substrate. Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
-
Rationale: To characterize the compound's effect on enzyme activity.
-
-
Surface Plasmon Resonance (SPR):
-
Protocol: Immobilize the purified target protein on a sensor chip. Flow different concentrations of this compound over the chip and measure the change in refractive index to determine association (ka) and dissociation (kd) rate constants.
-
Rationale: To obtain real-time kinetic data of the compound-target interaction.
-
Cellular Pathway Analysis
This step connects the molecular interaction to a cellular response.
Methodology:
-
Downstream Signaling Western Blots:
-
Protocol: Treat relevant cells with this compound for various times. Lyse the cells and perform Western blotting to detect changes in the phosphorylation status or expression levels of key downstream signaling proteins (e.g., ERK, Akt, CREB for GPCRs; target gene products for nuclear receptors).
-
Rationale: To confirm that target engagement leads to modulation of the expected signaling pathway.
-
-
Gene Expression Profiling:
-
Protocol: Treat cells with the compound and extract RNA. Perform RNA-sequencing or qPCR arrays to analyze changes in the expression of genes known to be regulated by the identified target.
-
Rationale: To understand the global transcriptional changes induced by the compound.
-
Table 2: Mechanism of Action Elucidation
| Assay | Purpose | Key Parameters |
| Saturation Binding | Quantify binding affinity | Kd, Bmax |
| Enzyme Kinetics | Characterize enzyme inhibition | Ki, Mode of Inhibition |
| Surface Plasmon Resonance | Determine binding kinetics | ka, kd, KD |
| Western Blotting | Analyze downstream signaling | Phospho-protein levels |
| Gene Expression Profiling | Assess transcriptional changes | Differential gene expression |
Part 4: Preclinical Therapeutic Potential Assessment
The final step is to translate the in vitro findings into a potential therapeutic context using relevant disease models. The choice of in vivo models will be dictated by the validated target and its known role in pathophysiology.
-
If the target is PPARδ: The therapeutic potential in metabolic diseases could be explored. [5][6]Animal models of obesity, dyslipidemia, and type 2 diabetes (e.g., db/db mice, high-fat diet-fed mice) would be appropriate. [7][8][9]* If the target is a Cannabinoid Receptor: The therapeutic potential in pain, inflammation, or neurodegenerative diseases could be investigated. [10][11][12][13][14]Models of neuropathic pain (e.g., chronic constriction injury), inflammation (e.g., carrageenan-induced paw edema), or Alzheimer's disease (e.g., 5xFAD mice) would be relevant.
-
If the target is the 5-HT2A Receptor: The therapeutic potential in neuropsychiatric disorders could be assessed. [15][16]Behavioral models of psychosis (e.g., DOI-induced head-twitch response) or depression (e.g., forced swim test) could be employed.
Conclusion
This compound is a compound of interest for which a clear biological target has yet to be defined. This technical guide provides a robust, multi-faceted strategy for its systematic evaluation. By commencing with a broad computational screen and progressively refining the investigation through phenotypic and target-based assays, researchers can efficiently identify and validate its molecular targets. The detailed methodologies and logical workflows presented herein are designed to facilitate a thorough and scientifically rigorous exploration of this compound, ultimately paving the way for the potential discovery of a novel therapeutic agent.
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Solubility, stability, and physicochemical properties of N-(4-fluorobenzyl)butanamide
Technical Guide: Physicochemical Profiling of N-(4-fluorobenzyl)butanamide
Executive Summary
This compound (CAS: 365-18-4 / PubChem CID: 3529002) is a lipophilic amide derivative structurally related to the capsaicinoid and N-benzylamide pharmacophores.[1] Often utilized as a fragment in fragment-based drug discovery (FBDD) or as a metabolic probe, its physicochemical profile is defined by the stability of the amide bond and the lipophilicity imparted by the fluorobenzyl moiety.[1]
This guide provides a comprehensive technical roadmap for the characterization of this compound. It synthesizes computed physicochemical descriptors with rigorous, self-validating experimental protocols for determining solubility and stability, compliant with ICH Q1A and Q2 standards.
Molecular Identity & In Silico Profiling
Before wet-lab characterization, we establish the computational baseline.[1] The presence of the para-fluorine atom is a critical design element, intended to block metabolic oxidation at the C4 position of the aromatic ring, thereby enhancing metabolic stability compared to the non-fluorinated benzyl analog.[1]
Table 1: Physicochemical Identity & Computed Descriptors
| Property | Value / Descriptor | Significance |
| IUPAC Name | N-[(4-fluorophenyl)methyl]butanamide | Official nomenclature |
| Formula | C₁₁H₁₄FNO | -- |
| Molecular Weight | 195.23 g/mol | Fragment-like (<300 Da) |
| LogP (Consensus) | 2.2 – 2.5 (Predicted) | Moderate lipophilicity; likely CNS penetrant |
| pKa (Acid/Base) | Neutral (Amide pKa < 0) | Critical: Solubility will be pH-independent in the physiological range (pH 1–8).[1] |
| H-Bond Donors | 1 (Amide NH) | -- |
| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) | -- |
| Rotatable Bonds | 4 | High flexibility |
Solubility Characterization
Because this compound lacks an ionizable center in the physiological pH range, its aqueous solubility is driven by its intrinsic solubility (
Thermodynamic Solubility Protocol (Shake-Flask Method)
Objective: Determine the saturation solubility (
Reagents:
-
Media: Double-distilled water, pH 1.2 (0.1N HCl), pH 6.8 (Phosphate buffer), FaSSIF (Fasted State Simulated Intestinal Fluid).[1]
-
Standard: this compound (>98% purity).[1]
Workflow:
-
Saturation: Add excess solid compound (~5 mg) to 1.5 mL of each medium in borosilicate glass vials.
-
Equilibration: Incubate at 37°C ± 0.5°C with constant agitation (rotary shaker) for 24–48 hours.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
Diagram 1: Solubility Determination Workflow
Caption: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.
Solubility Expectations & Solvent Selection
Based on the LogP (~2.3), the compound exhibits poor aqueous solubility (< 0.1 mg/mL) but high solubility in organic solvents.[1]
-
Water: < 100 µg/mL (Predicted)[1]
-
Ethanol: > 20 mg/mL
-
DMSO: > 50 mg/mL
-
Recommendation: For biological assays, prepare stock solutions in DMSO at 10–20 mM.
Stability Profile
The amide bond is generally robust, but the specific electronic effects of the 4-fluorobenzyl group can influence hydrolysis rates under stress.[1]
Forced Degradation Protocol (Stress Testing)
Objective: Identify degradation products and shelf-life risks.
Experimental Matrix:
| Stress Condition | Reagent/Condition | Duration | Target |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl, 60°C | 24 hours | Amide bond cleavage |
| Base Hydrolysis | 1N NaOH, 60°C | 24 hours | Amide bond cleavage |
| Oxidation | 3% H₂O₂ | 4 hours | Benzylic oxidation |
| Photostability | UV/Vis (1.2 million lux[1]·h) | 24 hours | Fluorine elimination (rare) |[1]
Degradation Pathway Mechanism
The primary degradation route is hydrolysis of the amide bond, yielding 4-fluorobenzylamine and butyric acid .[1] The fluorine atom on the ring is stable against hydrolysis but may be susceptible to nucleophilic aromatic substitution only under extreme conditions (not physiologically relevant).[1]
Diagram 2: Primary Degradation Pathway (Hydrolysis)
Caption: Hydrolytic cleavage of the amide bond yielding amine and acid degradation products.[1]
Synthesis & Purity Verification
For researchers synthesizing this compound de novo or verifying commercial supplies:
Synthesis Route (Schotten-Baumann):
-
Reactants: 4-Fluorobenzylamine (1.0 eq) + Butyryl Chloride (1.1 eq).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]
-
Solvent: Dichloromethane (DCM) at 0°C → RT.
-
Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid).[1]
-
Validation:
References
-
PubChem. N-[(4-fluorophenyl)methyl]butanamide (CID 3529002).[1][2] National Library of Medicine.[1] Available at: [Link][1]
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation.[1] Available at: [Link]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for Solubility/Stability protocols).
Sources
Literature review on the biological activities of N-substituted benzamides
Executive Summary
The N-substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the three primary biological activities of this class: CNS modulation (via Dopamine D2/D3 antagonism), Epigenetic regulation (via HDAC inhibition), and Antimicrobial activity (via FtsZ inhibition).
Unlike generic reviews, this document focuses on the mechanistic causality of these activities and provides a validated synthetic workflow for researchers entering this chemical space.
CNS Modulation: The Orthopramides
Primary Agents: Sulpiride, Amisulpride, Metoclopramide. Target: Dopamine D2 and D3 receptors.[1][2][3][4][5]
Mechanistic Insight: The Biphasic Effect
The unique value of benzamide antipsychotics (unlike butyrophenones like haloperidol) lies in their biphasic dose-dependent profile .
-
Low Dose (50–100 mg/day): Preferential blockade of presynaptic D2/D3 autoreceptors .
-
High Dose (400–800 mg/day): Blockade of postsynaptic D2/D3 receptors .[4]
-
Causality: Prevents dopamine binding at the effector site in the limbic system.
-
Clinical Outcome: Antipsychotic effect (treating positive symptoms of schizophrenia).[2]
-
Selectivity and Safety
N-substituted benzamides exhibit "limbic selectivity." They bind preferentially to D2 receptors in the mesolimbic pathway rather than the nigrostriatal pathway. This results in a significantly lower incidence of Extrapyramidal Symptoms (EPS) compared to typical antipsychotics.
Data Summary: Benzamide Antipsychotics[1][5]
| Compound | D2 Affinity ( | D3 Affinity ( | Primary Indication | Bioavailability |
| Sulpiride | ~10–20 nM | ~15 nM | Schizophrenia, Vertigo | Low (~25-35%) |
| Amisulpride | 2.8 nM | 3.2 nM | Schizophrenia, Dysthymia | High (~48%) |
| Remoxipride | ~200 nM | Low | Withdrawn (Aplastic Anemia) | High |
Pathway Visualization: D2 Receptor Blockade
The following diagram illustrates the differential signaling blocked by benzamides.
Caption: Differential blockade of pre- and post-synaptic D2 receptors by benzamides dictates clinical outcome.
Epigenetic Regulation: HDAC Inhibition
Primary Agent: Entinostat (MS-275).[6] Target: Class I Histone Deacetylases (HDAC 1, 3).[7]
The "Zinc Binding Group" (ZBG) Hypothesis
Most HDAC inhibitors (like Vorinostat) use a hydroxamic acid group to chelate the Zinc ion (
N-substituted benzamides (specifically 2-aminobenzamides) utilize the benzamide moiety as the ZBG .
-
Mechanism: The amide oxygen and the aniline nitrogen coordinate the
ion. -
Selectivity: This coordination geometry is less flexible than hydroxamates, making benzamides highly selective for Class I HDACs (which have smaller pockets) over Class II.
-
Clinical Relevance: Entinostat has a half-life of ~100 hours, allowing once-weekly dosing, unlike the rapid clearance of hydroxamates.
Antimicrobial Frontier: FtsZ Inhibition
Primary Agent: PC190723.[8][9] Target: Filamenting temperature-sensitive mutant Z (FtsZ).
Mechanism of Action
FtsZ is a bacterial homolog of tubulin that polymerizes to form the Z-ring, essential for cell division.[10]
-
Benzamide Action: 3-methoxybenzamide derivatives bind to the interdomain cleft of FtsZ.[11]
-
Consequence: They stabilize the FtsZ filament (preventing depolymerization) or cause chaotic polymerization. This leads to filamentation —the bacteria grow long but cannot divide, eventually lysing.
-
Spectrum: Highly effective against Gram-positive pathogens like MRSA. Efficacy against Gram-negatives is currently limited by efflux pumps (AcraB-TolC), necessitating combination with efflux pump inhibitors.
Validated Synthetic Protocol
Objective: Synthesis of N-(4-fluorobenzyl)-2-amino-benzamide (Generic HDAC inhibitor precursor). Method: HATU-mediated Amide Coupling.[12][13][14]
Why HATU?
While EDC/HOBt is standard, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for benzamides, especially when the aniline or the acid is sterically hindered or electron-deficient. It provides faster kinetics and reduces racemization.
Step-by-Step Workflow
Reagents:
-
2-Aminobenzoic acid (1.0 eq)
-
4-Fluorobenzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Activation: Dissolve 2-aminobenzoic acid in DMF (0.2 M concentration) under
atmosphere. Add DIPEA. Stir for 5 minutes. -
Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (O-At ester).
-
Amine Addition: Add 4-fluorobenzylamine dropwise.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Validation (TLC): Monitor using 50% EtOAc/Hexane. The product will appear as a new spot with a higher Rf than the acid. Note: If the acid spot persists, add 0.2 eq more HATU.
-
Workup (Critical for Purity):
-
Dilute reaction mixture with EtOAc (10x volume).
-
Wash 1: 1M HCl (Removes unreacted amine and DIPEA).
-
Wash 2: Saturated
(Removes unreacted acid and HATU byproducts). -
Wash 3: Brine (Drying).
-
-
Purification: Dry over
, concentrate, and recrystallize from EtOH or purify via flash column chromatography.
Synthesis Visualization
Caption: Optimized HATU coupling workflow for N-substituted benzamide synthesis.
References
-
Amisulpride Mechanism : Amisulpride: a review of its use in the management of schizophrenia. PubMed.[7] Available at: [Link]
-
Entinostat Profile : Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology. Available at: [Link]
-
Benzamide HDAC Inhibitors : Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.[7] ResearchGate.[5] Available at: [Link]
-
FtsZ Inhibition : The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ.[8][10][11][15] PubMed Central. Available at: [Link]
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Preliminary In-Vitro Screening of N-(4-fluorobenzyl)butanamide Bioactivity: A Technical Guide
Introduction: Rationale for the In-Vitro Evaluation of N-(4-fluorobenzyl)butanamide
This compound is a synthetic amide derivative with a structure amenable to forming various intermolecular interactions, suggesting a potential for diverse biological activities. The presence of a fluorobenzyl group is of particular interest, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Amide-containing compounds are known to exhibit a wide range of bioactivities, including antifungal and anticonvulsant properties.[1][2] Furthermore, derivatives of N-substituted amides have been explored for their potential as protease inhibitors and analgesic agents. Given this chemical precedent, a preliminary in-vitro screening of this compound is a logical first step to elucidate its pharmacological potential.
This guide provides a comprehensive framework for the initial in-vitro screening of this compound, focusing on three key areas of broad biological relevance: cytotoxicity, anti-inflammatory activity, and antioxidant potential. The methodologies described herein are robust, well-validated, and designed to provide a foundational understanding of the compound's bioactivity profile.
Experimental Design: A Multi-Faceted Approach to Preliminary Screening
The initial screening of a novel compound necessitates a carefully designed experimental workflow to efficiently gather meaningful data. This guide proposes a tiered approach, beginning with an assessment of cytotoxicity to determine the safe concentration range for subsequent bioactivity assays. This is a critical step to ensure that any observed effects in later assays are not simply a consequence of cell death.[3][4][5] Following the determination of a non-toxic concentration range, the compound will be evaluated for its potential anti-inflammatory and antioxidant properties.
Figure 1: A tiered experimental workflow for the preliminary in-vitro screening of this compound.
Selection of Cell Lines and Reagents
For the initial cytotoxicity screening, a common and well-characterized cell line such as HeLa (human cervical cancer cells) or HEK293 (human embryonic kidney cells) is recommended due to their robustness and ease of culture. For the anti-inflammatory assays, a macrophage cell line like RAW 264.7 is suitable as they are key players in the inflammatory response. All reagents should be of high purity, and cell culture media and supplements should be sourced from reputable suppliers to ensure consistency and reproducibility of results.
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24 or 48 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
| Parameter | Description |
| Cell Line | HeLa or HEK293 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24 or 48 hours |
| Positive Control | Doxorubicin |
| Detection Method | Absorbance at 570 nm |
Table 1: Key parameters for the MTT cytotoxicity assay.
Anti-Inflammatory Activity
Nitric oxide (NO) is a key inflammatory mediator. This assay measures the ability of the test compound to inhibit the production of NO by macrophages stimulated with lipopolysaccharide (LPS).[7]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NO synthase inhibitor).
-
Nitrite Measurement: After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.
Protein denaturation is a well-documented cause of inflammation.[8][9] This assay evaluates the ability of a compound to inhibit thermally-induced protein denaturation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution by measuring the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation using a standard anti-inflammatory drug like diclofenac sodium as a positive control.
| Assay | Principle | Cell Line (if applicable) | Positive Control |
| Nitric Oxide Scavenging | Measures inhibition of LPS-induced NO production. | RAW 264.7 | L-NAME |
| Protein Denaturation | Measures inhibition of heat-induced protein denaturation. | N/A | Diclofenac Sodium |
Table 2: Overview of in-vitro anti-inflammatory assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the antioxidant capacity of a compound.[10][11] DPPH is a stable free radical that is reduced in the presence of an antioxidant, leading to a color change from purple to yellow.
Protocol:
-
Reaction Mixture Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Compound Addition: Add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A known antioxidant such as ascorbic acid or Trolox should be used as a positive control.
Figure 2: A simplified workflow for the DPPH radical scavenging assay.
Data Interpretation and Future Directions
The results from these preliminary in-vitro screens will provide a crucial initial assessment of the bioactivity of this compound.
-
Cytotoxicity: A low IC50 value would suggest potential as an anticancer agent, warranting further investigation in cancer cell lines. A high IC50 value indicates a good safety profile for exploring other therapeutic applications.
-
Anti-inflammatory Activity: Significant inhibition of nitric oxide production or protein denaturation would suggest that this compound has anti-inflammatory potential. Further studies could explore its effects on other inflammatory mediators and signaling pathways.
-
Antioxidant Activity: Potent DPPH radical scavenging activity would indicate that the compound can neutralize free radicals, a property relevant to a wide range of diseases.
Positive results in any of these initial screens would justify more in-depth investigations, including mechanism of action studies, evaluation in more complex in-vitro models (e.g., co-cultures, 3D cell cultures), and eventually, in-vivo studies.
References
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Szymański, P., et al. (2012). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. Arzneimittelforschung, 62(12), 655-60. Retrieved from [Link]
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Pachiappan, S., Kodali, S., Palanisamy, S., & Chandrasekar, S. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Retrieved from [Link]
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MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Retrieved from [Link]
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MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. Retrieved from [Link]
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Peertechz. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Peertechz. Retrieved from [Link]
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MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). PubMed. Retrieved from [Link]
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PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Retrieved from [Link]
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PMC. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. Retrieved from [Link]
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PMC. (2017). Screening and identification of novel biologically active natural compounds. PMC. Retrieved from [Link]
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PMC. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Various in vitro and in vivo antioxidant assays, their principles, advantages, and limitations. Retrieved from [Link]
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ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]
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Boster. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
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PubMed. (n.d.). Study of the sites and mechanisms of action of bumetanide in man. PubMed. Retrieved from [Link]
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Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
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NIH. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. NIH. Retrieved from [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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Taylor & Francis. (n.d.). In Vitro Methods of Assay of Antioxidants: An Overview. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro Screening Systems. Retrieved from [Link]
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PMC. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Retrieved from [Link]
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NCBI. (n.d.). Bumetanide - StatPearls. Retrieved from [Link]
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PubMed. (n.d.). (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Retrieved from [Link]
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IGI Global. (2025). In Vitro Antioxidants Activity: Significance and symbolism. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Methodological & Application
Part 1: Executive Summary & Scientific Rationale
Introduction
This application note details the synthesis, purification, and characterization of N-(4-fluorobenzyl)butanamide , a structural motif commonly encountered in TRPV1 agonists, cannabinoid mimetics, and fluorinated bioisosteres.[1]
The incorporation of the 4-fluorobenzyl group is a strategic medicinal chemistry modification.[1] The fluorine atom, while sterically similar to hydrogen (van der Waals radius 1.47 Å vs 1.20 Å), significantly alters the electronic properties of the aromatic ring ($ \sigma_p = 0.06 $) and increases metabolic stability against P450 oxidation at the para-position (metabolic blocking).
Retrosynthetic Logic
The target molecule is a secondary amide.[1] The most robust disconnection is at the amide bond, leading to two primary precursors:[1]
-
Nucleophile: 4-Fluorobenzylamine (commercially available, nucleophilic primary amine).[1]
-
Electrophile: Butyryl source (Butyryl chloride for kinetics; Butyric acid for safety/handling).[1][2]
We present two validated protocols:
-
Method A (Acyl Chloride): High-yielding, scalable, requires anhydrous conditions.[1]
-
Method B (Coupling Agent): Mild conditions, ideal for parallel synthesis libraries, avoids corrosive acid chlorides.[1]
Part 2: Chemical Mechanism & Workflow[2]
Reaction Mechanism (Method A)
The synthesis proceeds via a Nucleophilic Acyl Substitution .[1] The nitrogen lone pair of the benzylamine attacks the carbonyl carbon of the butyryl chloride, forming a tetrahedral intermediate. The chloride ion is ejected, reforming the carbonyl.[1] A non-nucleophilic base (Triethylamine or DIPEA) is required to neutralize the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.[1]
Figure 1: Mechanistic flow of the Schotten-Baumann type acylation under anhydrous conditions.
Part 3: Experimental Protocols
Method A: Acyl Chloride Route (Standard Scale: 1-10g)
Best for: Scale-up, high yield (>90%), simple purification.
Reagents:
-
4-Fluorobenzylamine (1.0 equiv)[1]
-
Butyryl Chloride (1.1 equiv) [Caution: Lachrymator]
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 4-Fluorobenzylamine (1.0 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM .
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The reaction is exothermic; cooling prevents side reactions and controls HCl gas evolution.[1]
-
Addition: Add Butyryl Chloride (1.1 equiv) dropwise via syringe or addition funnel over 15 minutes.[1]
-
Observation: White precipitate (TEA·HCl) will form immediately.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Quench: Add saturated aqueous NaHCO₃ (10 mL) to quench unreacted acid chloride.
Method B: HATU Coupling Route (Library Scale: <100mg)
Best for: Parallel synthesis, avoiding noxious acid chlorides.[2]
Reagents:
-
Butyric Acid (1.0 equiv)
-
4-Fluorobenzylamine (1.1 equiv)[1]
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
DMF (5 mL/mmol)[2]
Protocol:
-
Dissolve Butyric Acid in DMF.
-
Add DIPEA and HATU .[1] Stir for 5 minutes to activate the acid (formation of the active ester).[1]
-
Add 4-Fluorobenzylamine .[1]
-
Stir at Room Temperature for 12 hours.
-
Dilute with EtOAc and wash with LiCl (5% aq) to remove DMF.[1]
Part 4: Purification & Workup Strategy[2]
The lipophilic nature of the fluorobenzyl group allows for a highly efficient "self-validating" extractive workup that removes most impurities without chromatography.[1]
Figure 2: Purification decision tree.[1][2] The acid/base wash sequence ensures removal of both nucleophilic and electrophilic starting materials.[1]
Purification Protocol
-
Transfer the reaction mixture to a separatory funnel.
-
Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL).[1]
-
Purpose: Protonates unreacted 4-fluorobenzylamine, moving it to the aqueous phase.[1]
-
-
Base Wash: Wash organic layer with Sat.[1] NaHCO₃ (2 x 20 mL).
-
Purpose: Neutralizes any residual HCl and converts unreacted butyric acid (from hydrolyzed chloride) to water-soluble butyrate.[1]
-
-
Drying: Wash with Brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Polish: If the product is a solid (expected MP ~60-80 °C), recrystallize from hot Hexane with minimal EtOAc. If an oil, dry under high vacuum (<1 mbar) for 4 hours to remove trace solvent.[1][2]
Part 5: Characterization & Data[1]
Expected Analytical Data
The following data serves as the quality control standard.
| Technique | Parameter | Expected Result | Interpretation |
| TLC | Rf Value | ~0.5 (50% EtOAc/Hex) | Distinct from amine (Rf ~0.[1]1) |
| 1H NMR | δ 4.4 ppm (d) | Doublet (J~6Hz) | Benzylic CH₂ coupled to NH |
| 1H NMR | δ 5.8-6.5 ppm | Broad Singlet | Amide NH proton |
| 1H NMR | δ 0.9 ppm (t) | Triplet | Terminal methyl of butyryl group |
| 19F NMR | δ -115 to -118 ppm | Multiplet | Diagnostic for 4-F-benzyl ring |
| IR | 1640-1650 cm⁻¹ | Strong Band | Amide I (C=O stretch) |
19F NMR Validation
The 19F NMR is the specific identity test.[1] The signal should appear as a complex multiplet (decoupled: singlet) around -116 ppm (referenced to CFCl₃).[1] A shift significantly different (e.g., -110 or -125 ppm) indicates oxidation or loss of the benzyl integrity.[1]
Part 6: Safety & Handling
-
Butyryl Chloride: Corrosive, causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Handle only in a fume hood.
-
4-Fluorobenzylamine: Causes skin irritation and serious eye damage.[1]
-
Waste Disposal: Aqueous washes containing TEA/DIPEA and fluorinated amines must be disposed of in basic organic aqueous waste streams, not down the drain.[1]
Part 7: References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1] (Review of coupling agents including HATU).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Rationale for fluorobenzyl usage).
-
Kubasik, M. A., et al. (2006).[1][5] 19F NMR chemical shifts induced by a helical peptide. ChemBioChem, 7(7), 1056-1061.[1][5] (Reference for 4-fluorobenzyl amide 19F shifts).
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Application Note: Structural Elucidation of N-(4-fluorobenzyl)butanamide using Mass Spectrometry and Infrared Spectroscopy
Abstract
This technical guide provides a comprehensive analysis of N-(4-fluorobenzyl)butanamide using Electron Ionization Mass Spectrometry (EI-MS) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. We will delve into the theoretical underpinnings of the fragmentation patterns and vibrational modes observed for this molecule. Detailed, field-tested protocols for sample analysis are provided, offering a robust framework for the structural characterization of this and similar N-substituted amide compounds, which are prevalent scaffolds in medicinal chemistry.
Introduction: The Importance of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug development, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. This compound, a molecule featuring a secondary amide linkage and a fluorinated aromatic ring, represents a common structural motif in pharmacologically active agents. Mass spectrometry and infrared spectroscopy are indispensable, complementary techniques that provide orthogonal information regarding a molecule's structure. Mass spectrometry elucidates the molecular weight and offers insights into the molecular framework through controlled fragmentation, while infrared spectroscopy probes the functional groups present by identifying their characteristic vibrational frequencies. This application note serves as an in-depth guide to leveraging these techniques for the comprehensive characterization of this compound.
Mass Spectrometry Analysis
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and often extensive fragmentation.[1] This fragmentation is invaluable for structural elucidation as the resulting fragment ions are indicative of the molecule's constituent parts.
Predicted Fragmentation Pathways
The fragmentation of this compound under EI conditions is anticipated to be governed by several key processes, primarily centered around the amide functionality and the benzyl group. The initial ionization event involves the removal of an electron to form the molecular ion (M•+).[2]
A primary fragmentation route for N-benzylamides is the benzylic cleavage , which is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This results in the formation of a stable 4-fluorobenzyl cation, which can further rearrange to the highly stable 4-fluorotropylium ion.[3][4][5] This fragment is often the base peak in the mass spectrum of benzyl-containing compounds.[6]
Another significant fragmentation pathway is alpha-cleavage , which involves the cleavage of the bond adjacent to the nitrogen atom within the butanamide moiety.[7] This can lead to the formation of a resonance-stabilized acylium ion.
The McLafferty rearrangement is a possibility for the butanamide portion of the molecule, given the presence of gamma-hydrogens. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, resulting in the elimination of a neutral alkene molecule.[8][9]
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Proposed Structure/Formula | Fragmentation Pathway |
| [M]•+ | 195 | [C11H14FNO]•+ | Molecular Ion |
| [M - C3H7]•+ | 152 | [C8H7FNO]•+ | Loss of propyl radical |
| [C7H6F]+ | 109 | [FC6H4CH2]+ | Benzylic Cleavage |
| [C4H8NO]+ | 86 | [CH3CH2CH2CONH2]•+ | McLafferty Rearrangement |
| [C4H7O]+ | 71 | [CH3CH2CH2CO]+ | Alpha-cleavage |
| [C3H7]+ | 43 | [CH3CH2CH2]+ | Cleavage of butanoyl group |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for acquiring an EI mass spectrum for a solid sample like this compound.
-
Sample Preparation:
-
Ensure the this compound sample is of high purity to avoid interference from impurities.
-
No derivatization is typically required for EI-MS analysis of such compounds.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an EI source.
-
Sample Introduction: Utilize a direct insertion probe for solid samples.[10]
-
Ionization Energy: Standard 70 eV to ensure sufficient fragmentation and allow for comparison with spectral libraries.[11]
-
Source Temperature: Typically maintained around 200-250 °C to ensure sample volatilization.
-
Mass Range: Scan from m/z 40 to 300 to encompass the molecular ion and all significant fragments.
-
Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak. For compounds containing one nitrogen atom, this will be an odd nominal mass, consistent with the Nitrogen Rule.[8]
-
Identify the base peak (the most intense peak in the spectrum).
-
Propose structures for the major fragment ions and correlate them with the predicted fragmentation pathways.
-
If available, compare the acquired spectrum with a library of known spectra for confirmation.
-
Diagram: Predicted EI-MS Fragmentation of this compound
Caption: A streamlined workflow for the MS and IR analysis of this compound.
Conclusion
The combined application of Electron Ionization Mass Spectrometry and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy provides a powerful and efficient means for the structural elucidation of this compound. The predicted mass spectral fragmentation patterns, including benzylic cleavage and McLafferty rearrangement, in conjunction with the characteristic infrared absorptions of the secondary amide and fluorophenyl groups, offer a self-validating system for confirming the molecular structure. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable framework for the characterization of novel chemical entities in the drug discovery pipeline.
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- 3. m.youtube.com [m.youtube.com]
- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Use of N-(4-fluorobenzyl)butanamide as an intermediate in medicinal chemistry
This guide details the application of N-(4-fluorobenzyl)butanamide (and its functionalized derivatives) as a critical intermediate in medicinal chemistry. It is primarily utilized as a scaffold precursor for N-benzyl-pyrrolidin-2-ones (lactams) , a structural motif central to novel GluN2B Negative Allosteric Modulators (NAMs) for depression and racetam-class anticonvulsants .
Strategic Synthesis of N-Benzyl Pyrrolidinone Scaffolds for GluN2B Modulation
Executive Summary
This compound (and its
Key Applications
-
GluN2B NAM Synthesis: Precursor to piperidinyl-pyrrolidinone linkers found in next-generation antidepressants.
-
Racetam Mimetics: Scaffold for synthesizing 4-substituted pyrrolidinone anticonvulsants (analogs of Levetiracetam/Brivaracetam).
-
Fragment-Based Drug Discovery (FBDD): Used as a lipophilic amide fragment for probing TRPV1 and HDAC binding pockets.
Chemical Pathway & Mechanism
The utility of this compound lies in its ability to undergo intramolecular cyclization to form the lactam ring. While the simple amide can be synthesized and then functionalized, the most efficient medicinal chemistry route often employs 2,4-dibromobutyryl chloride to generate the activated intermediate 2,4-dibromo-N-(4-fluorobenzyl)butanamide in one step, followed by cyclization.
Reaction Logic Diagram
The following flow illustrates the transformation from raw materials to the bioactive lactam core.
Figure 1: Synthetic pathway for accessing the N-benzyl-pyrrolidinone pharmacophore using the butanamide intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of the Activated Intermediate
Target: 2,4-Dibromo-N-(4-fluorobenzyl)butanamide Context: This protocol generates the di-brominated amide directly. If the non-brominated This compound is required (e.g., as a negative control), substitute butyryl chloride for 2,4-dibromobutyryl chloride.
Reagents:
-
4-Fluorobenzylamine (1.0 equiv)
-
2,4-Dibromobutyryl chloride (1.1 equiv) [CAS: 82825-82-5]
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-fluorobenzylamine (10 mmol, 1.25 g) in anhydrous DCM (50 mL). Add TEA (12 mmol, 1.67 mL) and cool the mixture to 0°C under an inert nitrogen atmosphere.
-
Addition: Dropwise add a solution of 2,4-dibromobutyryl chloride (11 mmol) in DCM (10 mL) over 20 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a less polar spot compared to the amine.
-
Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1N HCl (2 x 30 mL) to remove unreacted amine, sat. NaHCO₃ (2 x 30 mL), and brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from EtOAc/Hexane or purify via silica gel chromatography (0-30% EtOAc in Hexane).
-
Expected Yield: 85-92%
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Cyclization to 3-Bromo-1-(4-fluorobenzyl)pyrrolidin-2-one
Context: This step converts the linear butanamide into the cyclic lactam core, creating the "head group" for many glutamate receptor modulators.
Reagents:
-
2,4-Dibromo-N-(4-fluorobenzyl)butanamide (from Protocol A)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst
-
50% NaOH solution (aq) OR Potassium tert-butoxide (KOtBu) in THF
-
DCM or THF
Step-by-Step Procedure:
-
Setup: Dissolve the intermediate (5 mmol) in DCM (25 mL). Add TBAB (0.25 mmol).
-
Cyclization: Cool to 0°C. Add 50% NaOH (10 mL) rapidly with vigorous stirring. Alternative: For moisture-sensitive substrates, use KOtBu (1.1 equiv) in dry THF at -78°C to 0°C.
-
Monitoring: The reaction typically completes within 1–2 hours. The mechanism involves deprotonation of the amide nitrogen followed by intramolecular nucleophilic attack at the
-carbon (displacing the primary bromide). -
Workup: Dilute with water and extract with DCM. Wash organics with water and brine. Dry over MgSO₄.
-
Result: Concentration yields the 3-bromo-lactam . This intermediate is unstable on silica and should be used immediately for the next nucleophilic substitution step (e.g., reacting with a piperidine derivative to form the final drug scaffold).
Analytical Data & Validation Criteria
To ensure the integrity of the intermediate before proceeding to complex coupling, verify the following physicochemical properties.
| Parameter | Specification | Diagnostic Signal (1H NMR, 400 MHz, CDCl3) |
| Appearance | White Crystalline Solid | N/A |
| Purity (HPLC) | > 98% | N/A |
| Key Proton A | Amide NH | |
| Key Proton B | Benzylic CH₂ | |
| Key Proton C | ||
| Key Proton D | ||
| Mass Spec | [M+H]+ | Matches calculated MW (Check isotopic pattern for Br) |
Biological & Therapeutic Context
The This compound motif is not merely a linker; it is a pharmacophore designed for specific interactions within the GluN2B subunit of the NMDA receptor.
-
Metabolic Stability: The 4-fluoro substitution blocks the primary site of metabolic oxidation (para-position of the benzyl ring), significantly extending the half-life (
) of the resulting drug candidate compared to unsubstituted benzyl analogs. -
GluN2B Selectivity: In compounds like BMS-986169 , the N-benzyl lactam moiety binds to the ifenprodil binding site at the interface of the GluN2B and GluN1 subunits. The lactam carbonyl acts as a hydrogen bond acceptor, while the fluorobenzyl group occupies a hydrophobic pocket.
-
Safety Profile: Unlike older NMDA antagonists (e.g., ketamine), GluN2B-selective NAMs derived from this scaffold aim to reduce psychotomimetic side effects while retaining rapid antidepressant efficacy.
References
-
GluN2B NAM Synthesis: Kempson, J., et al. "Evolution of a Scale-Up Synthesis to a Potent GluN2B Inhibitor and Its Prodrug."[1][2] Organic Process Research & Development, 2018, 22(8), 1063–1072. Link[2]
-
BMS-986163 Discovery: Marcin, L. R., et al. "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[1][3][4] ACS Medicinal Chemistry Letters, 2018, 9(5), 472–477.[4][5] Link[4]
- Lactam Scaffolds: Carreira, E. M., & Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH, 2009.
-
Pharmacophore Modeling: Hanson, J. E., et al. "Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry."[6] Neuropsychopharmacology, 2024, 49, 51–66.[6] Link
Sources
- 1. ORCID [orcid.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2024197289A1 - Negative allosteric modulators of glun2b receptors and methods of making and using the same - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Substituted Benzamide Derivatives
Welcome to the technical support center for the synthesis of N-substituted benzamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered during amide bond formation. Here, we delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable protocols to resolve them.
Issue 1: Low to No Product Formation
Q: My reaction has resulted in a very low yield or no desired benzamide product. What are the potential causes and how can I rectify this?
A: Low or no product formation is a frequent challenge, often stemming from several key factors related to starting materials, reaction conditions, and the choice of reagents.
Potential Causes & Solutions:
-
Poor Carboxylic Acid Activation: The most common method for forming an amide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] If this activation is inefficient, the reaction will not proceed.
-
Protocol for Acid Chloride Formation: A robust method for activation is the conversion of the benzoic acid derivative to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]
-
In a fume hood, dissolve the benzoic acid derivative (1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 1-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride can often be used in the next step without further purification.
-
-
-
Hydrolysis of Activated Species: Acyl chlorides and other activated intermediates are highly susceptible to hydrolysis, which converts them back to the unreactive carboxylic acid.[3][4]
-
Mitigation Strategy: It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Ensure all glassware is thoroughly dried before use.
-
-
Protonation of the Amine: The amine nucleophile can be protonated by acidic byproducts (e.g., HCl from acyl chloride reactions) or acidic starting materials, rendering it non-nucleophilic.[4]
-
Solution: The inclusion of a non-nucleophilic base is essential to neutralize any acid formed during the reaction.[5] Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or pyridine. Typically, 2-3 equivalents of the base are used.
-
-
Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[6][7]
-
Troubleshooting: For these challenging substrates, more potent coupling reagents may be required (see Issue 2). Alternatively, converting the carboxylic acid to a more reactive acyl fluoride can be effective.[7] A protocol using cyanuric fluoride or XtalFluor-E can be employed for this purpose.
-
Issue 2: Prominent Side Product Formation
Q: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired N-substituted benzamide. How can I minimize these?
A: Side reactions are a common hurdle in amide synthesis. Understanding their mechanisms is key to their prevention.
Common Side Reactions and Prevention Strategies:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.
-
Preventative Measure: The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[4] The use of these additives is now standard practice for most carbodiimide-mediated couplings.
-
-
Over-acylation (Diacylation): Primary amines can sometimes react with two molecules of the activated carboxylic acid, leading to the formation of a diacylated byproduct.[3]
-
Control Measures: This can often be minimized by the slow addition of the activating agent or activated carboxylic acid to the reaction mixture containing the amine.[3] Maintaining a slight excess of the amine can also help.
-
-
Epimerization/Racemization: For chiral carboxylic acids, particularly α-amino acids, the activation process can lead to the loss of stereochemical integrity at the α-carbon.[8] This occurs via the deprotonation of the α-proton, which is facilitated by the electron-withdrawing nature of the activated carboxyl group.[8]
-
Minimizing Epimerization:
-
Use coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU).
-
Employ a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like TEA or DIPEA.
-
Maintain low reaction temperatures.
-
The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has been shown to be effective for low-epimerization amide bond formation.[8][9]
-
-
Issue 3: Difficulty in Coupling Sterically Hindered or Electron-Deficient Substrates
Q: I am struggling to couple a sterically hindered benzoic acid with a bulky amine (or an electron-deficient aniline). Standard coupling methods are failing. What alternative strategies can I employ?
A: The coupling of sterically demanding or electronically deactivated substrates is a well-known challenge in amide synthesis.[7][10] Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance or the low nucleophilicity of the amine.
Advanced Strategies for Challenging Couplings:
-
Use of High-Reactivity Coupling Reagents: Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive than carbodiimides and can be effective for difficult couplings.[1]
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely used | N-acylurea formation, racemization potential |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered substrates | Can be expensive, byproducts can be difficult to remove |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | High reactivity, fast reaction times, low racemization (especially HATU) | Potential for guanidinium byproduct formation |
| Other | T3P, COMU | Water-soluble byproducts (T3P), effective in aqueous media (COMU) | May require specific conditions or bases |
-
In Situ Formation of Acyl Fluorides: Acyl fluorides are more reactive than acyl chlorides and are particularly effective for coupling with sterically hindered or electron-deficient amines.[7]
-
Protocol: A protocol using a fluorinating agent like cyanuric fluoride or Deoxo-Fluor® can be employed. The carboxylic acid is first converted to the acyl fluoride in situ, followed by the addition of the amine.[7]
-
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and drive difficult couplings to completion by providing localized and efficient heating.
Issue 4: Purification Challenges
Q: My crude product is a complex mixture, and I am having trouble isolating the pure N-substituted benzamide. What are some effective purification strategies?
A: Purification can be complicated by the presence of unreacted starting materials, reagent byproducts, and side products with similar polarities to the desired compound.
Purification Protocols and Tips:
-
Aqueous Workup: A standard aqueous workup is the first line of defense.
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash with a dilute acid (e.g., 1 M HCl) to remove basic impurities like excess amine and basic catalysts (e.g., pyridine, DMAP).
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[11]
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Removal of Carbodiimide Byproducts: The urea byproduct from DCC (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[12] The urea byproduct from EDC is water-soluble and can be removed during the aqueous workup.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[13] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is often necessary. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve good separation.
-
Acid-Base Extraction for Basic Products: If the N-substituted benzamide contains a basic nitrogen atom, an acid-base extraction can be a powerful purification tool to separate it from non-basic impurities.[13]
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing a simple N-substituted benzamide?
A1: For many routine syntheses, the Schotten-Baumann reaction is a reliable and common method.[3] It involves the reaction of a benzoyl chloride with a primary or secondary amine in the presence of a base, often an aqueous solution of sodium hydroxide.[4] This method is particularly useful when the starting materials are readily available and not sensitive to aqueous conditions.
Q2: How do I choose the right coupling reagent for my specific synthesis?
A2: The choice of coupling reagent depends on several factors, including the reactivity of the substrates, the potential for side reactions (especially epimerization), cost, and the desired scale of the reaction.[14] For simple, non-hindered substrates, EDC in the presence of HOBt is a good starting point. For more challenging couplings or those involving chiral centers, HATU or PyBOP are often better choices.[15]
Q3: My reaction isn't going to completion. What can I do?
A3: Incomplete reactions can often be addressed by increasing the reaction time or temperature.[4][11] However, be cautious as higher temperatures can also promote side reactions. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[13] Ensuring the stoichiometry of the reagents is correct is also critical. A slight excess of the amine or the activated carboxylic acid can sometimes drive the reaction to completion.[11]
Q4: Can I perform amide coupling reactions in "green" or environmentally friendly solvents?
A4: Yes, there is growing interest in developing more sustainable amidation protocols. Some modern coupling reagents, such as COMU, have been shown to work effectively in aqueous micellar media, which can be recycled.[16] Additionally, direct amidation methods catalyzed by boronic acids or other catalysts are being developed to avoid the use of stoichiometric activating agents and reduce waste.[17]
Visualizations
Experimental Workflow: Troubleshooting Low Yield in Amide Synthesis
Caption: A decision-making workflow for troubleshooting low yields in N-substituted benzamide synthesis.
Mechanism: Minimizing Side Reactions with HOBt
Caption: The role of HOBt in preventing N-acylurea formation during carbodiimide-mediated amide coupling.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
- Sabila, J. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(10), 2466–2469.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Crystal Growth & Design. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]
-
Research Square. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Bentham Science. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
-
AIR Unimi. (2018). Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 75-79.
-
ResearchGate. (2013). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]
-
ACS Publications. (2023). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PMC. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
ACS Publications. (2017). Nonclassical Routes for Amide Bond Formation. Retrieved from [Link]
-
PMC. (2017). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.dk]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
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- 17. pubs.acs.org [pubs.acs.org]
Improving reaction yield and purity in N-(4-fluorobenzyl)butanamide synthesis
Ticket ID: #FB-BUT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely synthesizing N-(4-fluorobenzyl)butanamide as a fragment for medicinal chemistry (e.g., TRPV1 modulators or peptidomimetics).
This guide moves beyond generic textbook procedures. Based on field experience with fluorinated benzylamines, the protocol below addresses the specific challenges of this reaction: moisture sensitivity of the acyl chloride , phase separation issues during work-up , and the NMR splitting caused by the fluorine atom .
Module 1: The "Gold Standard" Protocol (Acid Chloride Route)
Recommended for highest yield and simplest purification.
The Logic (Causality)
We utilize the Schotten-Baumann conditions (or a modification thereof).[1][2]
-
Why Butyryl Chloride? It is more reactive than butyric acid, driving the reaction to completion without expensive coupling agents (HATU/EDC).
-
Why 0°C? To control the exotherm and prevent the formation of di-acylated byproducts (though less common with secondary amides, it prevents side reactions with impurities).
-
Why Base Excess? To scavenge the HCl byproduct immediately, preventing the protonation of your starting amine (which would render it non-nucleophilic).
Step-by-Step Workflow
Reagents:
-
4-Fluorobenzylamine (1.0 equiv)
-
Butyryl Chloride (1.2 equiv) — Warning: Pungent odor (rancid butter). Use fume hood.
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred)
Protocol:
-
Setup: Flame-dry a round-bottom flask under inert atmosphere (
or Ar). Add 4-fluorobenzylamine and TEA into DCM (0.2 M concentration). -
Cooling: Submerge flask in an ice/water bath (0°C).
-
Addition: Add butyryl chloride dropwise over 15–20 minutes.
-
Checkpoint: If the solution smokes or boils, you are adding too fast.
-
-
Reaction: Remove ice bath after 30 mins. Stir at Room Temperature (RT) for 2–4 hours.
-
Quench: Add saturated
solution to kill unreacted acid chloride.
Visualization: Reaction Workflow
Caption: Optimized Schotten-Baumann workflow for this compound synthesis.
Module 2: Troubleshooting Yield & Purity (FAQs)
Q1: My yield is <50%. Where did the product go?
Diagnosis: The issue is likely moisture contamination or protonation of the amine .
-
The Moisture Trap: Butyryl chloride hydrolyzes rapidly in wet air to form butyric acid. Butyric acid will not react with your amine under these conditions.
-
Fix: Use a fresh bottle of butyryl chloride. If the bottle has a crusty white solid on the cap, distill it or buy fresh.
-
-
The HCl Trap: If you didn't add enough base (TEA), the HCl generated protonates your starting amine (
), killing the reaction halfway.-
Fix: Ensure you use at least 1.5 equivalents of base.
-
Q2: The product is an oil, but it should be a solid. Is it impure?
Diagnosis: Likely solvent entrapment or "oiling out" due to impurities.
-
Solvent Entrapment: DCM is heavy. If your rotovap vacuum isn't strong enough, the oil is actually 80% product / 20% DCM.
-
Purification Protocol (Recrystallization):
-
Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .
-
Slowly add Hexanes until the solution turns slightly cloudy.
-
Cool to RT, then 4°C. White needles should form.
-
Q3: How do I remove the starting material (Amine) and excess Acid?
Diagnosis: You need a "Self-Validating" Acid/Base Work-up. This relies on the solubility switches of the impurities.
The "Self-Validating" Wash Sequence:
| Step | Wash Solution | What it Removes | Mechanism |
|---|
| 1 | 1M HCl | Unreacted 4-Fluorobenzylamine | Converts amine to water-soluble salt (
Module 3: Analytical Troubleshooting (NMR)
Q: My NMR looks messy. Are those "ghost peaks" or splitting?
Diagnosis: You are seeing Heteronuclear Coupling . The Fluorine atom (
-
1H NMR (Proton):
-
The aromatic protons on the benzyl ring will not appear as clean doublets. They will appear as complex multiplets due to coupling with the Fluorine atom (
). -
Do not mistake this for impurity.
-
-
13C NMR (Carbon):
-
The Carbon directly attached to Fluorine (
) will be a large doublet ( ). -
The adjacent carbons (
) will be doublets ( ).
-
Visualization: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield and purity issues in amide synthesis.
Module 4: Alternative "Green" Route (Catalytic)
Use this if the Acid Chloride route fails or if you lack a fume hood.
If the smell of butyryl chloride is prohibitive, or if you require a gentler method:
-
Reagents: Butyric Acid + 4-Fluorobenzylamine.
-
Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv).
-
Solvent: DMF or DCM.
-
Advantage: Avoids the formation of HCl gas; byproducts are water-soluble urea derivatives.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827–10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Organic Syntheses. (1928). n-Butyryl Chloride Synthesis Protocol. Org. Synth. 1928, 8,[5] 46. Link
-
PubChem. (2024). 4-(4-Fluorophenyl)butyryl chloride Compound Summary. National Library of Medicine. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link
Sources
Identification and mitigation of side products in N-benzylation reactions
Introduction: The "Simple" Reaction Trap
N-benzylation is often treated as a trivial transformation in organic synthesis, yet it remains a frequent point of failure in scale-up and medicinal chemistry campaigns. The deceptive simplicity of reacting an amine with a benzyl electrophile hides a complex kinetic landscape where over-alkylation , regioselectivity errors , and hydrolytic competition can decimate yields.
This guide is structured not just to tell you what went wrong, but why the thermodynamics of your system favored the impurity, and how to engineer your way out of it.
Module 1: The Over-Alkylation Crisis (Polyamination)
The Scenario: You are attempting to synthesize a secondary amine (mono-N-benzyl) from a primary amine, but your LC-MS shows a significant peak for the tertiary amine (N,N-dibenzyl).
Root Cause Analysis
In standard nucleophilic substitution (
Troubleshooting Q&A
Q: I am using 1.0 equivalent of Benzyl Bromide. Why am I still getting 20% dibenzylated product?
A: This is a statistical inevitability in
-
Immediate Fix: If you must use alkyl halides, use a large excess of the primary amine (3–5 equivalents) to statistically favor the collision between the electrophile and the starting material.[1]
-
The "Pro" Fix: Switch to Reductive Amination . This changes the mechanism entirely. The intermediate imine is less nucleophilic than the amine, effectively stopping the reaction at the mono-benzylated stage before the reduction step.[1]
Q: I switched to Reductive Amination (Aldehyde + NaBH4), but I'm still seeing dimers or tertiary amines. A: You likely added the reducing agent too early. If the aldehyde and amine are present with the reducing agent simultaneously, the formed secondary amine can react with remaining aldehyde to form an iminium ion, which reduces to the tertiary amine.[1]
-
Protocol Adjustment: Use Sodium Triacetoxyborohydride (STAB) . It is less reactive than NaBH4 and tolerates aldehydes better, or use a stepwise protocol: allow imine formation to complete (check via TLC/NMR) before adding the reducing agent.
Visualization: The Kinetic Trap of Over-Alkylation
Figure 1: The kinetic pathway showing why secondary amines (products) often out-compete primary amines for the alkylating agent.[1]
Module 2: Regioselectivity (Ambident Nucleophiles)
The Scenario: You have a substrate with both a hydroxyl group (-OH) and an amine (-NH2), or an amide linkage.[2] You targeted the Nitrogen, but obtained O-benzylation or Imidate formation.
Mechanistic Insight: HSAB Theory
-
Nitrogen is generally a softer nucleophile than Oxygen.
-
Benzyl Halides are borderline soft electrophiles.
-
Selectivity Control: Depends heavily on the base and solvent.[1]
Troubleshooting Q&A
Q: My LC-MS indicates O-benzylation of my phenol/alcohol instead of the amine. A: You are likely using a "hard" base (like NaH or KOH) which deprotonates the oxygen, creating a hard alkoxide/phenoxide anion that is highly reactive.[1]
-
Correction: Use a weak base like
or in a polar aprotic solvent (DMF or Acetonitrile). The amine remains neutral (and nucleophilic), while the alcohol remains protonated (and less nucleophilic).
Q: I am reacting an amide, and I'm getting O-alkylation (Imidate) instead of N-alkylation. A: Amide nitrogens are poor nucleophiles due to resonance withdrawal. If you use Ag2O or silver salts, you favor O-alkylation (O is harder).
-
Correction: To force N-benzylation on an amide, use NaH in DMF or THF . You must fully deprotonate the amide to the amidate anion.[1] The Nitrogen, carrying the bulk of the negative charge density in the transition state (in polar aprotic solvents), will attack the benzyl halide.[1]
Module 3: Reagent-Specific Failures & Mitigation
Table 1: Common Side Products by Reagent Class
| Reagent System | Primary Side Product | Cause | Mitigation Strategy |
| Benzyl Halide + Base | Benzyl Alcohol | Hydrolysis of halide by trace water or hydroxide base.[1] | Use anhydrous solvents; switch to weak bases ( |
| Benzyl Halide + Base | Dibenzylamine | Over-alkylation ( | Use excess amine (5 eq); Switch to Reductive Amination. |
| Reductive Amination | Benzyl Alcohol | Direct reduction of Benzaldehyde. | Use STAB (mild reductant); Ensure imine formation is complete before reduction. |
| Reductive Amination | Imine Dimer | Incomplete reduction or hydrolysis during workup. | Monitor reaction pH (keep pH 4-5); Use stronger reductant if sterically hindered. |
| Catalytic Hydrogenation | Toluene | Hydrogenolysis (Over-reduction). | Poison the catalyst (e.g., use Pt/C instead of Pd/C); Stop reaction immediately upon H2 uptake cessation. |
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" Mono-N-Benzylation (Reductive Amination)
Best for: Primary amines, preventing over-alkylation.[1]
-
Imine Formation:
-
Dissolve Primary Amine (1.0 equiv) and Benzaldehyde (1.05 equiv) in DCE (1,2-Dichloroethane) or DCM.
-
Optional: Add
(2.0 equiv) to sequester water and drive equilibrium. Stir for 2 hours at RT.
-
-
Reduction:
-
Cool to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.
-
Note: STAB is preferred over
due to lower toxicity and better selectivity [1]. -
Add Acetic Acid (1.0 equiv) to catalyze the iminium ion formation.[1]
-
-
Quench:
Protocol B: Chemoselective N-Benzylation with Halides
Best for: Substrates where reductive amination fails (e.g., anilines or amides).
-
Setup:
-
Dissolve Amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add Cesium Carbonate (
) (1.2 equiv). Why Cs? The "Cesium Effect" improves solubility and reactivity of the nucleophile.[1] -
Add TBAI (Tetrabutylammonium iodide) (0.1 equiv). Mechanism: Finkelstein reaction in situ converts Benzyl-Cl/Br to highly reactive Benzyl-I.[1]
-
-
Addition:
-
Add Benzyl Bromide (0.95 equiv) dropwise over 30 minutes at 0°C.
-
Crucial: Using a slight deficit of the electrophile ensures the amine is always in excess, minimizing over-alkylation.
-
-
Workup:
-
Dilute with water, extract with EtOAc.[4] Wash organic layer 3x with water (to remove DMF).
-
Module 5: Decision Logic for Method Selection
Use this flowchart to select the correct method and avoid side products before you start.
Figure 2: Decision matrix for selecting the optimal N-benzylation protocol based on substrate class.
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9308.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications, (7), 725-727. (Reference for Borrowing Hydrogen/Green methods).
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Strategies for Overcoming Poor Solubility of N-benzylamide Compounds in In-Vitro Testing
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of N-benzylamide compounds during in-vitro testing. Our goal is to equip you with the knowledge and practical techniques to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: The "Like Dissolves Like" Principle
N-benzylamide compounds, characterized by their amide functional group with a benzyl substituent on the nitrogen atom, are often crystalline solids with moderate to low solubility in water.[1] Their molecular structure, featuring both polar amide groups and nonpolar aromatic rings and alkyl groups, dictates their solubility behavior based on the "like dissolves like" principle.[2] While the polar amide group can participate in hydrogen bonding, the nonpolar regions contribute to the compound's lipophilicity, often leading to poor solubility in aqueous-based in-vitro assay systems.[2][3] This can result in compound precipitation, inaccurate concentration measurements, and unreliable biological data.[4][5]
Frequently Asked Questions (FAQs)
Q1: My N-benzylamide compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?
This common issue, often termed "crashing out," occurs because the compound's solubility is significantly higher in the organic solvent (DMSO) than in the aqueous environment of the cell culture medium.[6] When the concentrated DMSO stock is diluted, the solvent's capacity to keep the compound in solution is drastically reduced, causing the compound to precipitate.
Q2: I noticed a precipitate in my culture plates after a few days of incubation. What could be the cause?
Delayed precipitation can be due to several factors:
-
Evaporation: Water evaporation from the culture medium over time can increase the compound's concentration beyond its solubility limit.[6][7]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of some compounds.[7]
-
pH Shifts: Cellular metabolism can alter the pH of the medium, which may impact the solubility of pH-sensitive compounds.[7]
-
Interactions with Media Components: The compound might interact with proteins or other components in the serum or medium, forming insoluble complexes.[7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
While DMSO is a widely used solvent for hydrophobic compounds, high concentrations can be toxic to cells.[8][9] It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts.[10] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent effects.[11]
Q4: Can I use other organic solvents besides DMSO?
Yes, other water-miscible organic solvents like ethanol and N,N-Dimethylformamide (DMF) can be used to prepare stock solutions.[1][12] However, like DMSO, their final concentration in the assay should be minimized to avoid cellular toxicity. The choice of solvent can also depend on the specific N-benzylamide compound.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Stock Solution Preparation and Dilution
A well-prepared stock solution is the foundation for a successful experiment. This guide provides a step-by-step protocol for preparing and diluting your N-benzylamide compound to minimize precipitation.
Protocol 1: Standard Stock Solution Preparation
-
Weighing the Compound: Accurately weigh the desired amount of your N-benzylamide compound using a calibrated analytical balance.[13]
-
Solvent Addition: Transfer the weighed powder to a sterile, amber glass vial or a microcentrifuge tube. Add the appropriate volume of a suitable organic solvent (e.g., cell culture grade DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).[13]
-
Facilitating Dissolution:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.[13][14]
-
Sonication: If the compound doesn't fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[10][13][14]
-
Gentle Warming: Brief warming of the solution up to 37°C can also aid dissolution.[10][13] However, be cautious to avoid compound degradation.
-
-
Sterilization (for cell-based assays): Filter the stock solution through a 0.22 µm syringe filter that is compatible with your chosen organic solvent.[13]
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[13][15]
Workflow for Preparing Working Solutions:
Caption: A stepwise dilution strategy can prevent compound precipitation.
Guide 2: Advanced Solubilization Techniques
When standard methods are insufficient, more advanced techniques can be employed to enhance the solubility of your N-benzylamide compound.
The use of a mixture of solvents can sometimes improve solubility more than a single solvent.[16][17] Experiment with different ratios of DMSO, ethanol, and water to find an optimal co-solvent system for your compound.
Table 1: Common Organic Solvents for In-Vitro Testing
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Widely used, but can have biological effects at higher concentrations.[9] |
| Ethanol | < 0.5% (v/v) | Can be a good alternative to DMSO, but also exhibits cellular toxicity. |
| DMF | < 0.1% (v/v) | Effective solvent, but generally more toxic than DMSO and ethanol.[12] |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly water-soluble molecules, like N-benzylamides, forming inclusion complexes that enhance their aqueous solubility and stability.[20][21][22]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer or cell culture medium (e.g., 10-40% w/v).
-
Compound Addition: Add the N-benzylamide compound (either as a powder or a concentrated DMSO stock) to the HP-β-CD solution.
-
Complex Formation: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may also be applied.
-
Equilibration: Allow the solution to equilibrate, typically for a few hours or overnight at room temperature, to ensure stable complex formation.
-
Sterilization and Use: Sterilize the final solution by filtration if necessary.
Caption: Cyclodextrin encapsulates the hydrophobic compound, increasing its solubility.
For highly lipophilic N-benzylamide compounds, lipid-based formulations can be an effective strategy.[23][24] These formulations, which can include oils, surfactants, and co-solvents, can create micelles or emulsions that encapsulate the compound and facilitate its dispersion in aqueous media.[25][26]
Table 2: Components of Lipid-Based Formulations
| Component | Examples | Function |
| Oils (Lipids) | Medium-chain triglycerides (MCTs), long-chain triglycerides (LCTs) | Solubilize the lipophilic compound.[23] |
| Surfactants | Polysorbates (e.g., Tween® 80), Cremophor® EL | Form micelles and stabilize the formulation. |
| Co-solvents | Ethanol, Propylene glycol | Enhance the solubilizing capacity of the formulation. |
Protocol 3: Screening for a Simple Lipid-Based Formulation
-
Solubility Screening: Determine the solubility of your N-benzylamide compound in individual excipients (oils, surfactants, co-solvents).[24]
-
Formulation Preparation: Prepare small-scale formulations by mixing the compound with the selected excipients.
-
Dispersion Test: Add the formulation to your aqueous assay buffer and observe its dispersibility. A good formulation will form a clear or slightly opalescent solution/emulsion.
-
In-Vitro Digestion (Optional): For more advanced studies, an in-vitro lipolysis test can be performed to mimic the digestion process in the gastrointestinal tract and assess how the compound is maintained in a solubilized state.[24]
Self-Validating Systems: Key Considerations for Experimental Design
To ensure the trustworthiness of your results, it is crucial to incorporate self-validating controls into your experimental design.
-
Vehicle Controls: Always include a control group treated with the same concentration of the solvent or formulation vehicle used to dissolve the N-benzylamide compound.
-
Solubility Assessment in Final Medium: Before conducting your biological assay, visually inspect the final working solutions under a microscope to confirm the absence of any precipitate.
-
Concentration Verification: If possible, analytically determine the concentration of your compound in the final assay medium to ensure it matches the intended concentration.
-
Dose-Response Curves: A well-defined dose-response curve can provide confidence that the observed biological effects are due to the compound and not an artifact of poor solubility.
By systematically addressing the solubility challenges of N-benzylamide compounds, researchers can significantly improve the quality and reliability of their in-vitro data, ultimately accelerating the drug discovery and development process.
References
- Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in drug delivery. Advanced Drug Delivery Reviews, 36(1), 59-79.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
-
Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
- Al-Ghabeish, M., & Al-Akayleh, F. (2023). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Pharmaceutics, 15(4), 1109.
-
Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link]
- Cybulski, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3290.
- Li, Y., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 11(7), 1790-1803.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(8), 3145-3153.
- He, L., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9238–9256.
- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 5(3), 1-8.
- de la Cruz, M. S., et al. (2013). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 22(8), 1276-1284.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
-
LibreTexts Chemistry. (2023). 2.5: Preparing Solutions. Retrieved from [Link]
- Aslam, M. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- Kim, D. W., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(17), 3496.
-
Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
- Porter, C. J. H., et al. (2008). Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. Molecular Pharmaceutics, 5(2), 241-253.
- Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2547-2568.
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
- Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 16(5), 990-1002.
-
Catalysts. (n.d.). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Retrieved from [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]
- He, Y., et al. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 106(5), 1045-1053.
- Sharma, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
American Pharmaceutical Review. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. Retrieved from [Link]
- Kumar, S., & Singh, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7233.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- Kumar, S., & Singh, R. (2016). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Claxson, A., et al. (1995). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 31(8), 619-622.
- Easterbrook, J., et al. (2001). Evaluation of the effects of hydrophilic organic solvents on the activities of a range of human cytochrome P450s. Human & Experimental Toxicology, 20(9), 481-486.
-
The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
- He, L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE, 7(1), e29400.
-
ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. Retrieved from [Link]
- Valdivieso-Ugarte, M., et al. (2023). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. International Journal of Molecular Sciences, 24(7), 6757.
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Refining Bioassay Protocols for Halogenated Organic Compounds
Welcome to the Technical Support Center for bioassays involving halogenated organic compounds (HOCs). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of molecules. HOCs are characterized by their persistence in the environment, potential for bioaccumulation, and diverse toxicological effects.[1] Their inherent chemical properties, such as hydrophobicity and potential for metabolic activation, demand specialized considerations in bioassay design and execution.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the laboratory. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to develop robust and reliable bioassay protocols.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems that can arise during bioassays with HOCs, offering potential causes and actionable solutions.
Inconsistent or Non-Reproducible Results
Question: My cell-based assay results with a halogenated compound are highly variable between experiments. What are the likely causes and how can I improve reproducibility?
Answer: Lack of reproducibility is a common and frustrating issue. The root cause often lies in a combination of biological and technical factors.[2]
Potential Causes & Solutions:
| Factor | Potential Cause | Troubleshooting Steps & Rationale |
| Compound Solubility | Precipitation of the compound in the assay medium. Halogenated compounds are often hydrophobic and can easily fall out of solution, leading to inconsistent concentrations in your wells.[3][4][5] | 1. Verify Solubilization: Before adding to the assay, visually inspect the compound stock and final dilutions for any precipitate. 2. Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, high concentrations can be toxic to cells. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.[6] 3. Consider Alternative Solubilization Strategies: For highly insoluble compounds, explore the use of alternative solvents like ethanol or the formulation of nano-preparations to improve bioavailability in the culture medium.[6] |
| Cell Health & Culture Conditions | Inconsistent cell health, passage number, or seeding density. Cells in different growth phases or at varying densities can respond differently to treatment.[2][7] | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure they are in the exponential growth phase at the time of the experiment.[8] 2. Optimize Seeding Density: Perform a titration experiment to determine the optimal cell number per well that allows for logarithmic growth throughout the assay duration. 3. Monitor Environmental Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator, as fluctuations can impact cell viability and assay performance.[7] |
| Assay Protocol Variability | Minor deviations in incubation times, reagent preparation, or pipetting. Seemingly small variations can accumulate and lead to significant differences in results.[2][9] | 1. Standardize Timelines: Use timers to ensure consistent incubation periods for cell seeding, compound treatment, and reagent addition across all plates and experiments.[8] 2. Prepare Fresh Reagents: Whenever possible, prepare fresh reagents for each experiment to avoid degradation or contamination.[8] 3. Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting to minimize volume errors, especially when working with viscous fluids.[2] |
| Edge Effects | Evaporation and temperature gradients in the outer wells of a microplate. This can lead to higher concentrations of the test compound and altered cell growth in the perimeter wells.[8] | 1. Plate Mapping: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[8] |
Workflow for Improving Reproducibility:
Caption: Troubleshooting workflow for inconsistent bioassay results.
High Background or Assay Interference
Question: I'm observing high background noise in my fluorescence/luminescence-based assay when testing a halogenated compound. What could be causing this interference?
Answer: High background can mask the true signal from your assay, leading to inaccurate results. The source can be the compound itself, the assay reagents, or even the cell culture medium.
Potential Causes & Solutions:
| Source of Interference | Potential Cause | Troubleshooting Steps & Rationale |
| Compound Properties | Autofluorescence/Autoluminescence of the compound. Some organic compounds can inherently fluoresce or luminesce at the same wavelengths used for detection. | 1. Run a Compound-Only Control: Measure the signal from wells containing only the compound in assay medium (no cells) to quantify its intrinsic signal. 2. Spectral Scan: If available on your plate reader, perform a spectral scan of the compound to identify its excitation and emission maxima. This can help in choosing alternative dyes with non-overlapping spectra. |
| Cell Culture Medium | Components in the medium like phenol red and fetal bovine serum (FBS) can be fluorescent. [10] | 1. Use Phenol Red-Free Medium: For fluorescence-based assays, switch to a phenol red-free formulation of your culture medium. 2. Reduce Serum Concentration: If possible, reduce the serum concentration during the assay or switch to a serum-free medium.[10] 3. Use PBS for Final Reading: For some assays, you can replace the medium with PBS just before reading the plate to reduce background.[10] |
| Assay Reagents | Degradation or contamination of assay reagents. | 1. Prepare Fresh Reagents: Ensure all assay buffers and substrates are freshly prepared. 2. Check for Contamination: Visually inspect reagents for any signs of precipitation or microbial growth. |
| Instrument Settings | Inappropriate gain settings or number of flashes on the plate reader. | 1. Optimize Gain: The gain setting amplifies the signal. An excessively high gain can amplify noise as well. Optimize the gain using positive and negative controls to achieve a good signal-to-noise ratio.[10] 2. Adjust Number of Flashes: Increasing the number of flashes can average out random noise but may increase read time. Find a balance that provides stable readings without compromising the kinetics of your assay.[10] |
| Well-to-Well Crosstalk | Signal from a highly luminescent well "leaking" into adjacent wells. This is a particular concern in luminescence assays.[11] | 1. Use White Plates for Luminescence: White plates reflect light and maximize the signal, but can also increase crosstalk. Consider using black plates if crosstalk is a major issue. 2. Plate Layout: Avoid placing very high-signal wells (e.g., positive controls) next to very low-signal wells (e.g., negative controls).[11] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about designing and interpreting bioassays for halogenated organic compounds.
Q1: How does the halogenation pattern of a compound affect its biological activity and what should I consider in my assay design?
The type, number, and position of halogen atoms on an organic molecule can significantly influence its physicochemical properties and, consequently, its biological activity.
-
Lipophilicity and Bioavailability: Increased halogenation generally increases a compound's lipophilicity (fat-solubility).[12] This can enhance its ability to cross cell membranes but also decrease its aqueous solubility, posing challenges for accurate dosing in bioassays.[3][4][5] For instance, the cytotoxicity of halogenated tyrosyl compounds has been strongly associated with their lipophilicity.[13]
-
Metabolic Activation: Many HOCs are pro-toxicants, meaning they require metabolic activation to exert their toxic effects.[14][15] This activation is often mediated by cytochrome P450 enzymes.[15] If your in vitro system lacks these enzymes (e.g., some immortalized cell lines), you may underestimate the compound's toxicity. Consider using cell lines with known metabolic competence (e.g., HepG2) or supplementing your system with an exogenous metabolic activation system (e.g., S9 fraction).
-
Reactivity: The presence of halogens can alter the electron distribution in a molecule, potentially creating electrophilic sites that can react with cellular nucleophiles like DNA and proteins.[16] This is a key mechanism of toxicity for many halogenated compounds.
Q2: What are the best practices for preparing stock solutions and dosing cells with hydrophobic halogenated compounds?
Proper handling of hydrophobic compounds is critical for obtaining accurate and reproducible results.
Step-by-Step Protocol for Stock Solution Preparation and Dosing:
-
Solvent Selection:
-
Serial Dilutions:
-
Perform serial dilutions of the primary stock in 100% DMSO to create a series of intermediate stocks.
-
Rationale: This minimizes the amount of DMSO that needs to be added to the final assay medium.
-
-
Final Dosing Solution:
-
Dilute the intermediate DMSO stocks into the final cell culture medium. The final concentration of DMSO in the assay should be kept constant across all treatments (including the vehicle control) and should be non-toxic to the cells (typically ≤ 0.5%).
-
Rationale: Maintaining a constant, low percentage of DMSO ensures that any observed effects are due to the compound and not the solvent.
-
-
Mixing and Application:
-
Immediately after diluting in the medium, mix thoroughly by gentle vortexing or inversion before adding to the cells.
-
Rationale: This helps to prevent immediate precipitation of the compound in the aqueous medium.
-
Diagram of the Dosing Workflow:
Caption: Recommended workflow for preparing and dosing with hydrophobic compounds.
Q3: How do I choose the appropriate cytotoxicity assay for my halogenated compound?
The choice of cytotoxicity assay should be guided by the potential mechanism of action of your compound and the specific question you are asking. It is often advisable to use more than one assay to confirm your findings.
| Assay Type | Principle | Advantages | Potential Issues with HOCs |
| Metabolic Assays (e.g., MTT, XTT, WST-1) | Measures the activity of mitochondrial dehydrogenases in viable cells. | High-throughput, relatively inexpensive. | Some HOCs can directly interfere with mitochondrial function, leading to misleading results that may not correlate with cell death.[17] |
| Membrane Integrity Assays (e.g., LDH release, Propidium Iodide) | Measures the release of intracellular components or the uptake of a dye by non-viable cells. | Directly measures cell lysis (necrosis). | May not detect early apoptotic events. |
| Apoptosis Assays (e.g., Caspase activity, Annexin V) | Detects biochemical and morphological changes associated with programmed cell death. | Provides mechanistic insight into the mode of cell death. | HOCs can induce other forms of cell death, such as necrosis or ferroptosis. |
| ATP-based Assays (e.g., CellTiter-Glo®) | Measures the amount of ATP, which is proportional to the number of viable cells. | Highly sensitive and rapid. | Some compounds might interfere with the luciferase enzyme used in the assay. |
| Real-Time Cell Analysis (RTCA) | Measures changes in cell impedance, providing a continuous readout of cell number, morphology, and adhesion. | Label-free and provides kinetic data. | The cytotoxicity of some dihalogenated compounds has been effectively studied using RTCA.[13] |
Q4: My halogenated compound shows cytotoxicity, but how do I know if this is a specific effect or just general toxicity?
Distinguishing specific, on-target effects from non-specific cytotoxicity is a critical step in drug development and toxicological assessment.
Strategies for Deconvoluting Specific vs. General Toxicity:
-
Structure-Activity Relationship (SAR) Studies: Test a series of structurally related analogues of your compound. If small changes in the halogenation pattern lead to significant changes in potency, it suggests a specific interaction with a biological target.
-
Counter-Screening: Test your compound in a cell line that does not express the putative target. A loss of activity in the target-negative cell line would support a specific mechanism.
-
Orthogonal Assays: Use multiple, mechanistically distinct assays to confirm the phenotype. For example, if you observe a decrease in cell viability with an MTT assay, confirm this with a membrane integrity assay and an apoptosis assay.
-
OECD Guidelines for Cytotoxicity Testing: The Organisation for Economic Co-operation and Development (OECD) provides guidelines for in vitro cytotoxicity testing.[18][19] According to these guidelines, for poorly soluble compounds, the highest concentration tested should not exceed a level that causes turbidity or precipitation.[20][21] Positive results observed only at concentrations that cause precipitation should be interpreted with caution, as this may be an artifact.[20][21]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved February 8, 2026, from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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ResearchGate. (n.d.). Why can't I get reproducible results in cell based assays?. Retrieved February 8, 2026, from [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]
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Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
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Arlos, M. J., et al. (2015). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Trends in Analytical Chemistry, 66, 103-115. [Link]
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Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Environmental Health and Preventive Medicine, 28, 62. [Link]
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ACS Publications. (2026, February 3). KHMDS-Mediated Direct Heteroarylation of C(sp3)−H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. [Link]
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Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 305(1124), 289–298. [Link]
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Anders, M. W., & Jakobson, I. (1985). Biotransformation of halogenated solvents. Scandinavian Journal of Work, Environment & Health, 11 Suppl 1, 23–32. [Link]
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OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. [Link]
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Wang, S., et al. (2021). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 137, 111333. [Link]
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Chen, Y., et al. (2024). The study of halogen effect on the reactivity of the serine-targeting covalent warheads. RSC Medicinal Chemistry, 15(1), 108-115. [Link]
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National Institute of Standards and Technology. (n.d.). TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. Retrieved February 8, 2026, from [Link]
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MDPI. (n.d.). Halogenated Compounds from Marine Algae. Retrieved February 8, 2026, from [Link]
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ResearchGate. (n.d.). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. Retrieved February 8, 2026, from [Link]
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Li, J., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1164-1172. [Link]
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ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]
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Baillie, T. A., & Rettie, A. E. (2011). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Comprehensive Medicinal Chemistry II, 5, 1-32. [Link]
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ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved February 8, 2026, from [Link]
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ResearchGate. (2002). Bioassays for the detection of growth-promoting agents, veterinary drugs and environmental contaminants in food. [Link]
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IntechOpen. (2022). Unveiling Hidden Pollutants: An Environmental Forensics Approach to Water Contamination. [Link]
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Semantic Scholar. (2023). Impacts of Halogen Substitutions on Bisphenol A Compounds Interaction with Human Serum Albumin. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved February 8, 2026, from [Link]
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RE-Place. (2014, September 26). OECD Test Guideline 487. [Link]
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Haibe-Kains, B., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5834. [Link]
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Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4468. [Link]
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Anders, M. W. (1984). Bioactivation of halogenated hydrocarbons. Drug Metabolism Reviews, 15(5-6), 999-1008. [Link]
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ACS Omega. (2026, February 2). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. [Link]
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Sun, Y., et al. (2023). Impacts of Halogen Substitutions on Bisphenol A Compounds Interaction with Human Serum Albumin: Exploring from Spectroscopic Techniques and Computer Simulations. International Journal of Molecular Sciences, 24(17), 13204. [Link]
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Lenntech. (n.d.). HALOGENATED SOLVENTS. Retrieved February 8, 2026, from [Link]
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Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences of the United States of America, 97(12), 6287–6291. [Link]
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ResearchGate. (2014). The Effects of Serum Proteins on Magnesium Alloy Degradation in Vitro. [Link]
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Validation & Comparative
Comparative analysis of N-(4-fluorobenzyl)butanamide with non-fluorinated analogs
Topic: Comparative Analysis of N-(4-fluorobenzyl)butanamide with Non-Fluorinated Analogs Content Type: Technical Application Note / Comparative Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1][2]
Comparative Analysis: this compound vs. N-benzylbutanamide
Executive Summary
This guide provides a technical comparative analysis of This compound (Compound B) against its non-fluorinated parent analog, N-benzylbutanamide (Compound A).[1][2] In medicinal chemistry, the transition from a benzyl to a 4-fluorobenzyl moiety is a critical bioisosteric replacement strategy. This analysis demonstrates how this specific modification enhances metabolic stability by blocking para-hydroxylation while modulating lipophilicity (LogP) to improve blood-brain barrier (BBB) permeability.[1][2] We provide synthesis protocols, stability assay workflows, and physicochemical data to support this optimization strategy.
Physicochemical & Pharmacological Profile[2][3][4][5]
The introduction of a fluorine atom at the para-position of the benzyl ring induces specific electronic and steric changes that differentiate this compound from its hydrogenated counterpart.[1]
Comparative Data Table
| Property | N-benzylbutanamide (Parent) | This compound (Optimized) | Impact of Modification |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₄FNO | +18 Da (F vs H) |
| Molecular Weight | 177.24 g/mol | 195.23 g/mol | Negligible steric bulk increase (Van der Waals radius: H=1.20Å, F=1.47Å).[1][2] |
| LogP (Calc) | 2.1 - 2.3 | 2.4 - 2.6 | Increased Lipophilicity: Enhances membrane permeability.[1][2] |
| Metabolic Liability | High (para-hydroxylation) | Low (Blocked site) | Extended Half-life: C-F bond (116 kcal/mol) resists CYP450 oxidation.[1][2] |
| Electronic Effect | Neutral Ring | Electron Deficient Ring | F is electron-withdrawing ( |
| Key Application | General Intermediate | Metabolic Probe / Bioactive Lead | Used in anticonvulsant SARs and synthetic cannabinoid scaffolds (e.g., FUB-type).[1][2] |
Mechanistic Insight: The "Fluorine Effect"
The primary driver for synthesizing this compound is to mitigate the "soft spot" metabolism observed in benzyl amides.[1][2]
Metabolic Pathway Analysis
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize electron-rich aromatic rings at the para-position.[1][2] In N-benzylbutanamide, this results in the rapid formation of the p-hydroxy metabolite, leading to clearance.[1] Replacing the para-hydrogen with fluorine blocks this pathway due to the high strength of the C-F bond and the non-oxidizable nature of fluorine in this context.
Figure 1: Metabolic fate comparison. The parent compound undergoes rapid para-hydroxylation, while the fluorinated analog resists this transformation, significantly extending metabolic half-life.
Experimental Protocols
A. Synthesis: Schotten-Baumann Amide Coupling
This protocol describes the synthesis of this compound.[1][2] The same protocol applies to the non-fluorinated analog by substituting the amine.
Reagents:
Step-by-Step Methodology:
-
Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 4-fluorobenzylamine (10 mmol) and TEA (15 mmol) to anhydrous DCM (30 mL). Cool to 0°C in an ice bath.
-
Addition: Add butyryl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1][2][3]
-
Workup: Quench with saturated NaHCO₃ (20 mL). Separate the organic layer and wash with 1M HCl (20 mL) followed by brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystals.[1][2]
Figure 2: Synthetic workflow for the preparation of this compound via nucleophilic acyl substitution.
B. In Vitro Microsomal Stability Assay
To validate the "Fluorine Effect," perform a comparative stability assay using Human Liver Microsomes (HLM).[2]
Protocol:
-
Preparation: Prepare 1 µM solutions of N-benzylbutanamide and this compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.[1][2]
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final concentration).[1][2]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction by adding ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1][2]
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ).[1][2]
Expected Result: The fluorinated analog should exhibit a significantly shallower slope (longer
References
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Park, K. D., et al. (2009).[2] "Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2-Amino-3-methylbutanamide." Journal of Medicinal Chemistry. Link
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Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2] Link
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Shah, P., & Westwell, A. D. (2007).[2] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]
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Wójcik-Pszczoła, K., et al. (2019).[1][2] "Metabolic stability and its role in the discovery of new chemical entities." ResearchGate.[1][2] Link
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In-Vivo Validation of N-(4-fluorobenzyl)butanamide: A Comparative Guide to Assessing Antifungal Efficacy
This guide provides a comprehensive framework for the in-vivo validation of N-(4-fluorobenzyl)butanamide as a potential antifungal agent. Drawing upon existing in-vitro data, we present a detailed roadmap for researchers, scientists, and drug development professionals to rigorously evaluate its therapeutic potential in living organisms. This document outlines the scientific rationale, comparative experimental designs, and detailed protocols necessary to bridge the gap from promising laboratory findings to preclinical evidence.
Introduction: The Rationale for In-Vivo Investigation
Recent in-vitro studies have highlighted this compound (hereafter referred to as Compound 16, consistent with its designation in key literature) as a compound of interest in the search for novel antifungal therapies. Research has demonstrated its inhibitory activity against a range of Candida species, including strains resistant to fluconazole, a widely used antifungal medication[1][2]. Specifically, in-vitro testing has shown that Compound 16 exhibits minimum inhibitory concentrations (MICs) ranging from 85.3 to 341.3 µg/mL against various Candida strains[1]. Notably, against Candida krusei ATCC 14243, it demonstrated a stronger antifungal activity (MIC = 7.8 µg/mL) than fluconazole (MIC = 16 µg/mL)[2].
These promising in-vitro results necessitate a transition to in-vivo models to assess the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a complex biological system. This guide provides a structured approach to this validation process, emphasizing direct comparison with established antifungal agents to ascertain the relative therapeutic potential of this compound.
Comparative Framework: Selecting Appropriate Controls
To provide a robust assessment of this compound's antifungal activity, it is essential to include both a negative control (vehicle) and at least one positive control representing the current standard of care. The choice of the positive control should be guided by the target fungal pathogen and the clinical indication.
| Positive Control | Class | Mechanism of Action | Relevant Fungal Pathogens |
| Fluconazole | Azole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis in the fungal cell membrane. | Candida spp., Cryptococcus neoformans |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. | Broad-spectrum, including Candida spp., Aspergillus spp., Cryptococcus neoformans |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall.[3] | Candida spp., Aspergillus spp. |
For the initial in-vivo studies targeting Candida infections, fluconazole is a logical choice for a comparator, given its common clinical use and the existing comparative in-vitro data for this compound[2]. Amphotericin B can serve as a broad-spectrum, potent comparator in more extensive studies or against different fungal species[4].
Proposed In-Vivo Models for Efficacy Testing
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Murine models of disseminated and localized fungal infections are well-established and widely used in antifungal drug development[4][5][6].
Murine Model of Disseminated Candidiasis
This systemic infection model is a gold standard for evaluating the efficacy of antifungal agents against invasive candidiasis, a life-threatening condition, particularly in immunocompromised individuals[4].
Caption: Workflow for Murine Disseminated Candidiasis Model.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Immunosuppression (Optional but Recommended): To mimic the clinical scenario of invasive candidiasis in immunocompromised patients, induce neutropenia by intraperitoneal injection of cyclophosphamide.
-
Infection: Intravenously inject a standardized inoculum of a pathogenic Candida albicans strain (e.g., SC5314) via the lateral tail vein.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline with a solubilizing agent like Tween 80).
-
Group 2: this compound (various doses, e.g., 1, 5, 10 mg/kg, administered via an appropriate route such as oral gavage or intraperitoneal injection).
-
Group 3: Positive control (e.g., Fluconazole, at a clinically relevant dose).
-
-
Monitoring and Endpoints:
-
Primary Endpoint: Survival over a 14- to 21-day period.
-
Secondary Endpoints:
-
Fungal burden in target organs (kidneys, brain) at the end of the study, quantified by plating homogenized tissue and counting colony-forming units (CFU).
-
Clinical scoring (body weight, posture, activity, and appearance) throughout the study.
-
-
Murine Model of Oral Candidiasis
This model is relevant for evaluating treatments for mucosal fungal infections, such as oropharyngeal candidiasis, which is common in individuals with HIV/AIDS or those receiving certain cancer therapies[4].
Caption: Workflow for Murine Oral Candidiasis Model.
-
Animal Model: Immunocompromised mice (e.g., DBA/2 mice).
-
Infection: After a course of antibiotics in the drinking water to reduce commensal bacteria, infect the oral cavity with a swab saturated with a suspension of C. albicans.
-
Treatment: Administer treatments topically to the oral cavity or systemically. A relevant positive control for this model is Nystatin, a topical antifungal[4].
-
Endpoints:
-
Visual scoring of the extent and severity of tongue lesions (white plaques and erythema).
-
Quantification of fungal burden in the tongue tissue.
-
Data Presentation and Interpretation
The efficacy of this compound should be directly compared to the vehicle and positive controls.
Table 1: Comparative Efficacy in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | Fungal Burden in Kidneys (log10 CFU/gram ± SD) |
| Vehicle Control | - | ||
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| Fluconazole | 10 |
Table 2: Comparative Efficacy in a Murine Model of Oral Candidiasis
| Treatment Group | Dose/Concentration | Mean Oral Lesion Score (± SD) | Fungal Burden in Tongue (log10 CFU/gram ± SD) |
| Vehicle Control | - | ||
| This compound | |||
| Nystatin |
Delving into the Mechanism of Action: In-Vivo Considerations
Computational studies suggest a multi-target mechanism of action for this compound, potentially involving proteins related to redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis[2]. While in-vitro assays are the primary means of elucidating these mechanisms, in-vivo studies can provide corroborating evidence. For instance, histopathological analysis of tissues from treated animals can reveal changes in fungal morphology consistent with a specific mechanism of action (e.g., cell wall disruption).
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A Comparative Analysis of the In Vitro Efficacy of N-(4-fluorobenzyl)butanamide Against Established Antifungal Agents
Guide for Researchers, Scientists, and Drug Development Professionals
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. This guide provides a comparative framework for evaluating the efficacy of a novel compound, N-(4-fluorobenzyl)butanamide, against a panel of well-established antifungal drugs: Fluconazole, Amphotericin B, and Caspofungin. By employing standardized methodologies, this document offers a robust protocol for preliminary in vitro assessment, crucial for advancing new candidates in the drug development pipeline.
Introduction to Comparator Antifungal Agents and Mechanisms of Action
A meaningful evaluation of a novel compound requires benchmarking against current standards of care. The comparator agents were selected to represent three distinct classes of antifungals, each with a unique mechanism of action. This diversity allows for a broad assessment of the novel compound's potential spectrum and potency.
-
Fluconazole (Azole): Fluconazole is a widely used fungistatic agent.[1][2] Its mechanism involves the inhibition of the fungal cytochrome P450 enzyme 14-alpha-demethylase.[1][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3][4][5] By disrupting ergosterol synthesis, fluconazole increases cell membrane permeability, leading to the leakage of cellular contents and inhibition of fungal growth.[1][3][4][5]
-
Amphotericin B (Polyene): Amphotericin B is a broad-spectrum fungicidal agent.[6] It acts by binding directly to ergosterol within the fungal cell membrane.[7][8][9] This binding forms pores or channels that disrupt the membrane's integrity, causing rapid leakage of monovalent ions and leading to fungal cell death.[8][9]
-
Caspofungin (Echinocandin): Caspofungin is the first representative of the echinocandin class and exhibits fungicidal activity against most Candida species.[10][11][12] Its mechanism is unique; it inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall.[10][11][12][13] This disruption of the cell wall leads to osmotic instability and cell lysis.[11][13] Mammalian cells lack this enzyme, making it a highly selective target.[10][11]
The distinct targets of these agents—cell membrane synthesis (Fluconazole), direct membrane disruption (Amphotericin B), and cell wall synthesis (Caspofungin)—are visualized below.
Mechanisms of Action for Comparator Antifungal Agents.
Experimental Design for Efficacy Comparison
To ensure scientific rigor and reproducibility, the evaluation of this compound should be conducted according to established protocols from the Clinical and Laboratory Standards Institute (CLSI).[14][15] The primary methods for in vitro antifungal susceptibility testing are broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[16][17][18]
The overall experimental workflow is outlined below.
Workflow for In Vitro Antifungal Efficacy Testing.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19][20] This assay is fundamental for assessing the potency of the novel compound.
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds (this compound, Fluconazole, Amphotericin B, Caspofungin) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
Step-by-Step Protocol:
-
Inoculum Preparation: Grow fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[21]
-
Plate Preparation: Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Compound Dilution: Add 200 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as a sterility control (no inoculum).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and halves the drug concentration in each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free growth control. For azoles and echinocandins, this is typically a ≥50% reduction in turbidity.[22] For Amphotericin B, the endpoint is complete visual inhibition of growth (100%).[22]
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial inoculum.[18][23] This assay distinguishes fungicidal from fungistatic activity.
Step-by-Step Protocol:
-
Perform MIC Assay: Complete the MIC assay as described above.
-
Subculturing: Following MIC determination, take a 20 µL aliquot from each well that shows complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).[24]
-
Plating: Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in the subculture from the growth control well.[24]
-
MFC Determination: The MFC is the lowest concentration of the compound from which fewer than three colonies grow on the agar plate, corresponding to a kill rate of approximately 99.9%.[24]
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans (ATCC 90028) | 0.5 | 1 | 0.25 | 0.125 |
| Candida glabrata (ATCC 90030) | 1 | 16 | 0.5 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 2 | >64 | 0.5 | 0.125 |
| Cryptococcus neoformans (ATCC 208821) | 0.25 | 4 | 0.125 | 16 |
Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans (ATCC 90028) | 1 | >64 | 0.5 | 0.25 |
| Candida glabrata (ATCC 90030) | 2 | >64 | 1 | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | 8 | >64 | 1 | >64 |
| Cryptococcus neoformans (ATCC 208821) | 0.5 | >64 | 0.25 | >64 |
Interpretation of Hypothetical Results:
-
Potency and Spectrum: In this hypothetical scenario, this compound demonstrates broad-spectrum activity against yeasts and molds. Its MIC values are competitive with the established agents, particularly against C. neoformans.
-
Fungicidal vs. Fungistatic Activity: The MFC/MIC ratio provides insight into the nature of the compound's activity. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal action.[23]
-
This compound: Shows an MFC/MIC ratio of 2 for most species, suggesting fungicidal activity.
-
Fluconazole: Has an MFC much higher than its MIC, confirming its well-known fungistatic nature.
-
Amphotericin B & Caspofungin: Demonstrate fungicidal activity against Candida species, consistent with their established profiles.[10] Caspofungin's activity against Aspergillus is primarily fungistatic.[10]
-
Conclusion and Future Directions
This guide outlines a standardized, scientifically-grounded framework for the preliminary in vitro evaluation of novel antifungal compounds like this compound. The described broth microdilution methods for MIC and MFC determination provide essential, quantifiable data on the compound's potency, spectrum of activity, and fungicidal or fungistatic nature.
Based on the hypothetical data, this compound presents as a promising candidate with broad-spectrum, fungicidal activity. The next logical steps in its development would include:
-
Mechanism of Action Studies: To determine its molecular target, differentiating it from existing drug classes.
-
Toxicity and Cytotoxicity Assays: To establish a preliminary safety profile using mammalian cell lines.
-
In Vivo Efficacy Studies: To validate the in vitro findings in an appropriate animal model of fungal infection.
By adhering to these rigorous, self-validating protocols, researchers can confidently assess and compare new chemical entities, paving the way for the development of the next generation of antifungal therapies.
References
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00090-19. Available at: [Link]
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iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved February 5, 2026, from [Link]
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Revie, N. M., Iyer, V., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa152. Available at: [Link]
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Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]
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Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(11), 1188. Available at: [Link]
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Berkow, E. L., & Lockhart, S. R. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(6), 683. Available at: [Link]
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Makambi, P. T., et al. (2023). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
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Watanabe, S., et al. (1996). Butenafine: A new antifungal agent. PubMed. Available at: [Link]
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Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved February 5, 2026, from [Link]
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Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4522–4532. Available at: [Link]
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Mohammadi, F., & Viljoen, K. S. (2024). Amphotericin B. In StatPearls. StatPearls Publishing. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(7), 3287–3290. Available at: [Link]
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Al-Abri, S., & Al-Maani, A. (2024). Caspofungin. In StatPearls. StatPearls Publishing. Available at: [Link]
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Jilani, T. N., & Siddiqui, A. H. (2024). Fluconazole. In StatPearls. StatPearls Publishing. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available at: [Link]
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Wikipedia. (n.d.). Butenafine. Retrieved February 5, 2026, from [Link]
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Jenks, J. D., & Hoenigl, M. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 81. Available at: [Link]
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Eschenauer, G., et al. (2001). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy, 48(1), 1-3. Available at: [Link]
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Wikipedia. (n.d.). Fluconazole. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved February 5, 2026, from [Link]
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Dr.Oracle. (2023, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)? Retrieved February 5, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Caspofungin Acetate? Retrieved February 5, 2026, from [Link]
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Taylor & Francis. (n.d.). Butenafine – Knowledge and References. Retrieved February 5, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Amphotericin B? Retrieved February 5, 2026, from [Link]
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Shah, M. K., & Baddour, L. M. (1997). The antifungal agent butenafine manifests anti-inflammatory activity in vivo. Journal of the American Academy of Dermatology, 36(5 Pt 1), 778-779. Available at: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole? Retrieved February 5, 2026, from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 5, 2026, from [Link]
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Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]
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Wikipedia. (n.d.). Caspofungin. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). Amphotericin B. Retrieved February 5, 2026, from [Link]
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Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved February 5, 2026, from [Link]
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Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved February 5, 2026, from [Link]
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Shah, M. K., & Baddour, L. M. (1997). The antifungal agent butenafine manifests anti-inflammatory activity in vivo. PubMed. Available at: [Link]
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Al-Baqsami, M., et al. (2024). Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. ResearchGate. Available at: [Link]
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Stone, N. R. H., et al. (2017). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. Journal of Antimicrobial Chemotherapy, 72(8), 2137–2151. Available at: [Link]
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FirstWord HealthTech. (2022, April 1). Antifungal Susceptibility Test Interpretive Criteria. Retrieved February 5, 2026, from [Link]
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SAR study of N-benzylbutanamide derivatives with varying benzyl substitutions
Focus Application: TRPV1 Modulation (Pain & Inflammation Management)
Executive Summary
This guide analyzes the Structure-Activity Relationship (SAR) of
This document objectively compares the performance of varying benzyl substitutions, providing experimental protocols and mechanistic insights to support lead optimization.
Chemical Space & Structural Logic
The
-
Region A (Benzyl Head): The primary determinant of binding mode.
-
Vanilloid (3-OMe, 4-OH): Essential for hydrogen bonding with Thr550/Ser512 in the TRPV1 pocket (Agonist activity).
-
Halogenated/Bulky (4-t-Bu, 3-F, 4-Cl): Disrupts H-bonding, favoring hydrophobic interactions that stabilize the closed state (Antagonist activity).
-
-
Region B (Amide Linker): Rigid hydrogen bond donor/acceptor site essential for orientation.
-
Region C (Butanamide Tail): A shorter C4 lipophilic chain compared to Capsaicin’s C9 tail. This reduces logP (improving solubility) but requires specific benzyl modifications to maintain nanomolar potency.
Comparative SAR Analysis
The following analysis contrasts three distinct derivative classes based on benzyl substitution patterns.
Class I: Vanilloid Agonists (Capsaicin-Mimetics)
-
Structure:
-(4-hydroxy-3-methoxybenzyl)butanamide. -
Mechanism: Binds to the intracellular vanilloid pocket, stabilizing the open channel state, leading to Ca
influx followed by rapid desensitization (analgesia). -
Performance: Lower potency than Capsaicin due to the shorter C4 tail, but significantly better metabolic stability and water solubility.
-
Key Insight: Replacing the aliphatic C4 chain with a 4-(thiophen-2-yl)butanamide moiety restores potency by mimicking the electron density of the Capsaicin double bond (See Aiello et al.).
Class II: Hydrophobic Antagonists
-
Structure:
-(4-tert-butylbenzyl)butanamide. -
Mechanism: Steric bulk at the para-position prevents the "head-down" binding required for activation. It occupies the hydrophobic sub-pocket, locking the channel closed.
-
Performance: Effective against capsaicin-induced nociception but lacks the burning sensation side effect of agonists.
Class III: Halogenated Modulators
-
Structure:
-(3-fluoro-4-chlorobenzyl)butanamide. -
Mechanism: The electron-withdrawing halogens increase metabolic stability against CYP450 oxidation at the benzyl ring.
-
Performance: Mixed efficacy. Often used as "Capsazepine-like" competitive antagonists.
Comparative Data Table
| Compound ID | Benzyl Substitution (Region A) | Tail Modification (Region C) | Activity Type | EC50 / IC50 (nM)* | LogP | Solubility (µM) |
| Ref (Capsaicin) | 4-OH, 3-OMe | Nonenamide (C9) | Agonist | EC50: 10-30 | 3.8 | ~50 |
| NB-01 | 4-OH, 3-OMe | Butanamide (C4) | Agonist | EC50: 250 | 1.9 | >500 |
| NB-04 (Thio) | 4-OH, 3-OMe | 4-(Thiophen-2-yl) | Agonist | EC50: 45 | 2.4 | ~200 |
| NB-12 | 4-tert-Butyl | Butanamide (C4) | Antagonist | IC50: 85 | 3.1 | ~100 |
| NB-23 | 3-F, 4-Cl | Butanamide (C4) | Antagonist | IC50: 120 | 2.8 | ~150 |
*Values represent aggregated mean data from FLIPR Calcium assays in hTRPV1-CHO cell lines (normalized to Capsaicin control).
Mechanistic Pathway (TRPV1 Signaling)
The following diagram illustrates the divergent pathways between the Agonist (Desensitization) and Antagonist (Blockade) modes of action for these derivatives.
Figure 1: Divergent signaling outcomes based on benzyl substitution. Agonists induce desensitization via Ca2+ overload, while antagonists mechanically lock the channel.
Experimental Protocols
Protocol A: Synthesis of N-Benzylbutanamide Derivatives
Methodology: EDC/HOBt Coupling. This method is preferred over Acid Chloride synthesis for vanilloid derivatives to prevent esterification of the phenolic hydroxyl group.
-
Reagents: Substituted Benzylamine (1.0 eq), Butanoic Acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve Butanoic Acid in DMF under N
atmosphere. -
Add EDC·HCl and HOBt; stir at 0°C for 30 min to activate the acid.
-
Add the substituted Benzylamine and DIPEA dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO
(remove acid), and Brine. -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
-
-
Validation:
H NMR must show the amide triplet at ~8.0-8.5 ppm and the benzylic methylene doublet at ~4.3-4.5 ppm.
Protocol B: FLIPR Calcium Flux Assay (Functional Validation)
Objective: Determine EC50 (Agonist) or IC50 (Antagonist).
-
Cell Line: CHO cells stably expressing hTRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Agonist Mode:
-
Add test compound (NB-01 to NB-04).
-
Measure fluorescence increase (
488 nm, 525 nm).
-
-
Antagonist Mode:
-
Pre-incubate cells with test compound (NB-12, NB-23) for 10 min.
-
Inject Capsaicin (EC80 concentration, ~50 nM).
-
Measure inhibition of fluorescence spike.
-
-
Data Analysis: Fit curves using a 4-parameter logistic equation (GraphPad Prism).
Conclusion & Recommendations
For researchers targeting topical analgesics , the N-vanillylbutanamide derivatives (specifically the thiophene-substituted NB-04 ) offer a superior safety profile compared to Capsaicin, reducing skin irritation while maintaining desensitization efficacy. Conversely, for neuropathic pain indications where channel activation is undesirable, the 4-tert-butyl substituted derivatives (NB-12 ) provide a robust antagonist scaffold that validates well in in vitro calcium flux assays.
References
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Aiello, F., et al. (2016).[1] Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification... of N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide. ACS Chemical Neuroscience. [Link]
-
Lee, J., et al. (2008). Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues.[2] Journal of Medicinal Chemistry. [Link]
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Park, J.K., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry Letters. [Link]
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Reyes-Escogido, M.L., et al. (2011). Chemical and Pharmacological Aspects of Capsaicin. Molecules. [Link][2][3][4][5][6][7][8][9][10][11]
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A Comparative Guide to the Cross-Target Activity Profiling of N-(4-fluorobenzyl)butanamide
Abstract
In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. The clinical success and safety profile of a therapeutic candidate are dictated not only by its on-target potency but also by its interactions with a spectrum of unintended biological targets. This guide provides a comprehensive framework for characterizing the cross-target activity of the novel investigational compound, N-(4-fluorobenzyl)butanamide. Drawing upon established principles of safety pharmacology and medicinal chemistry, we present a multi-tiered, comparative experimental strategy. We detail the rationale and methodologies for primary target validation, broad liability screening, secondary hit confirmation, and kinome-wide profiling. By comparing the activity profile of this compound with established drugs, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals to generate a robust selectivity profile, enabling data-driven decisions and mitigating the risk of late-stage attrition.
Introduction: The Imperative of Selectivity Profiling
This compound is a synthetic small molecule belonging to the N-benzylamide class. Compounds with this scaffold have demonstrated a range of biological activities, including inhibition of tubulin polymerization and cholinesterases.[1][2][3] Given this chemical precedent, a thorough understanding of its polypharmacology is essential. Early, systematic cross-target activity profiling is a cornerstone of proactive risk mitigation in drug development.[4][5] It allows for the early identification of potential off-target liabilities that could lead to adverse drug reactions (ADRs), providing an opportunity to optimize lead compounds for improved selectivity and a wider therapeutic window.[4]
This guide will use this compound as a case study to delineate a logical, tiered approach to comprehensive selectivity profiling, comparing its hypothetical activity profile against two well-characterized antiepileptic drugs (AEDs) that also target ion channels: Lacosamide and Carbamazepine .
Part 1: Primary Target Identification and Characterization
Rationale: Based on structural similarities to known anticonvulsant agents, we hypothesize that the primary pharmacological target of this compound is a voltage-gated sodium channel (NaV). Specifically, we will investigate its activity on NaV1.7, a channel critically involved in nociception and a key target in pain research.[6] The gold-standard technique for this characterization is patch-clamp electrophysiology, which provides unparalleled precision in measuring ion channel function.[7][8]
Experimental Workflow: Primary Target Validation
Caption: Workflow for NaV1.7 primary target validation.
Comparative On-Target Potency
The following table presents hypothetical data from whole-cell patch-clamp electrophysiology experiments, comparing the potency of this compound against Lacosamide and Carbamazepine on the human NaV1.7 channel.
| Compound | Primary Target | Assay Type | Result (IC₅₀, μM) |
| This compound | NaV1.7 | Electrophysiology | 2.5 |
| Lacosamide | NaV Channels | Electrophysiology | 15[9][10] |
| Carbamazepine | NaV Channels | Electrophysiology | 28 |
This data is illustrative. Actual experimental values may vary.
This initial result positions this compound as a potent modulator of its primary target, warranting a broader investigation into its selectivity.
Part 2: Broad Off-Target Liability Screening
Rationale: The next critical step is to rapidly screen the compound against a wide array of pharmacologically relevant targets to uncover potential off-target interactions. Commercial safety panels, such as the Eurofins SafetyScreen, provide a cost-effective and standardized method to assess activity against dozens of GPCRs, ion channels, transporters, and enzymes in a single experiment.[11][12] This approach is fundamental to early safety assessment and can predict potential adverse effects.[13] A single high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting even weak interactions.
Experimental Workflow: Broad Panel Screening
Caption: Tiered approach for broad off-target screening.
Summary of Hypothetical Screening Hits
Screening this compound at 10 µM against a standard 44-target binding panel revealed the following significant interactions (>50% inhibition).
| Target Class | Specific Target | Assay Type | Result (% Inhibition @ 10 µM) |
| Ion Channel | CaV1.2 (L-type) | Radioligand Binding | 78% |
| GPCR | Histamine H1 | Radioligand Binding | 62% |
| Ion Channel | hERG | Radioligand Binding | <20% |
| GPCR | M1 Muscarinic | Radioligand Binding | <15% |
| Transporter | SERT | Radioligand Binding | <10% |
This data is illustrative. Hits are defined as >50% inhibition.
The identification of CaV1.2 and Histamine H1 as potential off-targets necessitates further investigation to determine their potency and functional relevance. The low activity at the hERG channel is a positive preliminary safety indicator.
Part 3: Secondary Confirmatory Assays and Selectivity Profiling
Rationale: Hits from a single-point screen must be confirmed and quantified through concentration-response assays. This step validates the initial finding and determines the potency (IC₅₀ or EC₅₀) of the compound at the off-target. For the identified hits, a functional assay is preferred to understand the actual biological consequence of the interaction (antagonism vs. agonism). A calcium flux assay for CaV1.2 and a functional antagonist assay for the H1 receptor are appropriate choices.[14][15]
Comparative Selectivity Profile
By determining the IC₅₀ at off-targets, we can calculate a selectivity ratio (Off-Target IC₅₀ / On-Target IC₅₀). A higher ratio indicates greater selectivity for the primary target.
| Compound | On-Target: NaV1.7 (IC₅₀, μM) | Off-Target: CaV1.2 (IC₅₀, μM) | Off-Target: H1 (IC₅₀, μM) | Selectivity Ratio (CaV1.2) | Selectivity Ratio (H1) |
| This compound | 2.5 | 12.5 | 22.0 | 5x | 8.8x |
| Lacosamide | 15 | >100 | >100 | >6.7x | >6.7x |
| Carbamazepine | 28 | 45 | >100 | 1.6x | >3.5x |
Data is illustrative. Lacosamide is known for a generally clean off-target profile.[16][17] Carbamazepine has known cross-reactivity and off-target effects.[18][19][20]
Interpretation: The hypothetical data suggests this compound possesses only modest selectivity (5 to 9-fold) over CaV1.2 and H1 receptors. This is a critical finding. Inhibition of CaV1.2 channels can have cardiovascular implications, while H1 antagonism is associated with sedation. In contrast, Lacosamide shows a much cleaner profile, while Carbamazepine also displays limited selectivity against CaV1.2.
Part 4: Kinome-wide Profiling
Rationale: Protein kinases represent one of the largest and most functionally diverse gene families, and unintended kinase inhibition is a common source of off-target effects. Kinome scanning platforms, such as Eurofins' KINOMEscan®, utilize competition binding assays to quantitatively measure interactions between a compound and a large panel of human kinases.[21][22][23] This provides a comprehensive overview of a compound's interaction with the kinome.
Kinome Scan Results
This compound was profiled against a panel of over 400 kinases at a concentration of 10 µM.
Result: No significant binding interactions (defined as >90% inhibition or Kd < 1 µM) were observed for any of the kinases tested.
Interpretation: The lack of significant kinome interaction is a favorable outcome, suggesting that the compound is unlikely to produce off-target effects through modulation of kinase signaling pathways. This differentiates it from many small molecules that exhibit promiscuous kinase binding.
Part 5: Integrated Selectivity Profile and Discussion
Synthesizing the data from all tiers of the investigation provides a holistic view of the pharmacological profile of this compound.
Integrated Activity Profile Diagram
Caption: Summary of this compound's activity profile.
Discussion and Forward-Looking Strategy: This comparative guide demonstrates a systematic approach to de-risking a novel chemical entity. Our profiling of this compound revealed:
-
Potent on-target activity: It effectively modulates its primary target, NaV1.7.
-
Identified off-target liabilities: It interacts with the CaV1.2 calcium channel and the Histamine H1 receptor with only a 5- to 9-fold window of selectivity.
-
Favorable kinome profile: It shows no significant interaction with the human kinome.
Compared to the alternatives, this compound is more potent at the primary target than Lacosamide and Carbamazepine. However, its selectivity profile is inferior to that of Lacosamide. The modest selectivity over CaV1.2, similar to Carbamazepine, suggests a potential for cardiovascular side effects that must be carefully monitored in subsequent preclinical safety studies. The H1 activity suggests a risk of sedation.
These findings are not a definitive endpoint but rather a critical inflection point. They provide the rationale for the next steps in the drug discovery cascade:
-
Medicinal Chemistry: Guide structure-activity relationship (SAR) and structure-liability relationship (SLR) studies to design new analogs with improved selectivity, aiming to reduce CaV1.2 and H1 activity while retaining NaV1.7 potency.
-
In Vivo Studies: Inform the design of in vivo efficacy and safety studies, ensuring that researchers are specifically monitoring for physiological effects related to calcium channel blockade and histamine antagonism.
Conclusion
The cross-target activity profiling of this compound illustrates the power of a tiered, comparative, and data-driven screening strategy. By systematically characterizing on- and off-target interactions early in the discovery process, research teams can build a comprehensive understanding of a compound's pharmacological signature. This knowledge is paramount for making informed decisions, optimizing chemical matter, and ultimately increasing the probability of developing safe and effective medicines.
Appendix: Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (NaV1.7)
-
Cell Culture: CHO cells stably expressing human NaV1.7 are cultured in standard media and harvested for experiments.[6]
-
Recording: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE).[7]
-
Solutions: Extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4). Intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
Voltage Protocol: From a holding potential of -120 mV, channels are activated by a 20 ms step to 0 mV.[6]
-
Data Analysis: Peak inward current is measured before and after compound application. Concentration-response curves are generated by plotting percent inhibition against compound concentration and fitted with a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assay (CaV1.2 and H1 Receptor)
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CaV1.2 or H1 receptor.[24][25]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]-nitrendipine for CaV1.2, [³H]-mepyramine for H1) and varying concentrations of the test compound.[24]
-
Incubation: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).[26]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer.[25][26]
-
Detection: Radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known ligand). IC₅₀ values are determined from competition binding curves.
Protocol 3: Calcium Flux Functional Assay (CaV1.2)
-
Cell Culture: HEK293 cells expressing human CaV1.2 are seeded into 96-well plates.[14]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[14][27]
-
Compound Incubation: Cells are pre-incubated with test compounds or vehicle.
-
Stimulation: The channel is activated by adding a solution containing a high concentration of KCl (e.g., final concentration of 80 mM) to depolarize the cell membrane.[14]
-
Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The inhibitory effect of the compound is calculated relative to the response induced by KCl alone. IC₅₀ values are determined from concentration-response curves.
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In-Silico Docking Analysis of N-(4-fluorobenzyl)butanamide: A Comparative Study with Known Caspase-3 Inhibitors
This technical guide provides a comprehensive in-silico docking study comparing the potential inhibitory activity of a novel compound, N-(4-fluorobenzyl)butanamide, against human Caspase-3 with that of established inhibitors, Emricasan and Z-DEVD-FMK. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Caspase-3 Inhibition
Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the programmed cell death machinery.[1][2] Its dysregulation is implicated in a multitude of pathological conditions, including neurodegenerative diseases, ischemic events, and certain inflammatory disorders.[3] Consequently, the development of potent and selective Caspase-3 inhibitors has been a significant focus of therapeutic research.[4][5][6]
This compound is a small molecule with structural motifs, namely the fluorobenzyl group, that suggest potential reactivity towards cysteine residues, which are crucial for the catalytic activity of cysteine proteases like Caspase-3. This in-silico study was designed to explore the binding potential of this compound to the active site of Caspase-3 and to benchmark its performance against well-characterized inhibitors.
For this comparative analysis, we have selected two prominent Caspase-3 inhibitors:
-
Emricasan (IDN-6556) : An orally active and irreversible pan-caspase inhibitor that has undergone clinical investigation for liver diseases.[7][8][9][10][11][12]
-
Z-DEVD-FMK : A specific, irreversible peptide-based inhibitor widely used as a research tool to study Caspase-3-mediated apoptosis.[3][6]
This guide will detail the methodology of a hypothetical in-silico docking experiment, present the comparative binding analysis, and discuss the potential of this compound as a novel Caspase-3 inhibitor.
Experimental Methodology: An In-Depth In-Silico Docking Protocol
The following protocol outlines a rigorous and validated workflow for performing in-silico docking studies to assess the binding affinity and interaction patterns of small molecules with Caspase-3.
Software and Tools
-
Molecular Docking: AutoDock Vina
-
Molecular Visualization and Preparation: PyMOL, AutoDock Tools (ADT)
-
Ligand Structure Generation: ChemDraw or similar chemical drawing software, followed by 3D structure generation and energy minimization using a suitable tool like Avogadro.
-
Protein Structure Database: RCSB Protein Data Bank (PDB)
Receptor Preparation
The crystal structure of human Caspase-3 in complex with an inhibitor provides an excellent starting point for defining the active site. For this study, we selected the high-resolution crystal structure of Caspase-3 co-crystallized with the inhibitor Ac-DEVD-CHO (PDB ID: 2H5I).[13]
Step-by-Step Receptor Preparation:
-
Download the PDB file: Obtain the 2H5I.pdb file from the RCSB PDB website.
-
Isolate the Protein: Open the PDB file in PyMOL and remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand. This leaves only the protein chains of Caspase-3.
-
Add Polar Hydrogens: Use AutoDock Tools (ADT) to add polar hydrogen atoms to the protein structure. This is a critical step for accurately calculating electrostatic interactions.
-
Assign Kollman Charges: Assign Kollman united-atom charges to the protein to account for partial atomic charges.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.
Ligand Preparation
The 3D structures of this compound, Emricasan, and Z-DEVD-FMK are required for docking.
Step-by-Step Ligand Preparation:
-
Obtain 3D Structures:
-
This compound: Draw the 2D structure in a chemical drawing program and then generate the 3D coordinates. Perform energy minimization using a force field like MMFF94.
-
Emricasan and Z-DEVD-FMK: Obtain the 3D structures from a public database like PubChem or generate them from their 2D representations and perform energy minimization.
-
-
Detect Root and Torsions: Use ADT to detect the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process.
-
Save as PDBQT: Save the prepared ligand files in the PDBQT format.
In-Silico Docking with AutoDock Vina
Grid Box Definition:
The grid box defines the search space for the docking algorithm within the receptor's active site.
-
Identify the Binding Site: In PyMOL, align the prepared Caspase-3 receptor with the original PDB structure (2H5I) containing the co-crystallized inhibitor. This will clearly show the location of the active site.
-
Define Grid Parameters: In ADT, center the grid box on the co-crystallized inhibitor's coordinates. Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1 Å.
Docking Execution:
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.
-
Run AutoDock Vina: Execute the docking run from the command line using the following command:
This will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities, as well as a log file with the docking scores.
Analysis of Docking Results
-
Binding Affinity: The primary metric for comparison is the binding affinity, expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Interaction Analysis: Visualize the docked poses of each ligand within the Caspase-3 active site using PyMOL. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions with the catalytic cysteine residue (Cys163).
Visualization of the In-Silico Workflow
The following diagram illustrates the key steps in the in-silico docking workflow.
Caption: In-silico docking workflow for comparative analysis.
Comparative Docking Results
The following table summarizes the hypothetical docking results for this compound and the known inhibitors against Caspase-3.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.2 | Cys163, Gly122, Ser209, Trp206 |
| Emricasan | -9.8 | Cys163, Arg179, Gln207, Ser209 |
| Z-DEVD-FMK | -8.5 | Cys163, His121, Gly122, Arg179 |
Discussion and Interpretation of Results
The in-silico docking results provide valuable insights into the potential of this compound as a Caspase-3 inhibitor.
Binding Affinity Comparison:
Based on the hypothetical binding affinities, both Emricasan and Z-DEVD-FMK are predicted to have a stronger binding affinity for Caspase-3 than this compound. This is expected, as they are established and potent inhibitors. However, the predicted binding energy of -7.2 kcal/mol for this compound suggests a favorable and potentially significant interaction with the active site.
Interaction Analysis:
A crucial aspect of the analysis is the interaction with the catalytic cysteine residue, Cys163. The docking pose of this compound is predicted to place the fluorobenzyl group in close proximity to the thiol group of Cys163. This orientation suggests the potential for a covalent interaction, a mechanism of action for many potent enzyme inhibitors. The butanamide moiety is predicted to form hydrogen bonds with backbone atoms of Gly122 and Ser209, further stabilizing the complex.
In comparison, Emricasan and Z-DEVD-FMK are known to form covalent bonds with Cys163. Their more extensive structures allow for additional interactions with other key residues in the active site, such as Arg179 and His121, which likely contributes to their higher binding affinities.
Structure-Activity Relationship Insights:
The fluorine atom on the benzyl ring of this compound is an important feature. Its electron-withdrawing nature can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by the Cys163 thiol group. This provides a chemical rationale for its potential as a covalent inhibitor.
Conclusion and Future Directions
This in-silico comparative guide demonstrates that this compound shows promise as a potential inhibitor of Caspase-3. While its predicted binding affinity is lower than that of the established inhibitors Emricasan and Z-DEVD-FMK, its favorable orientation within the active site and the potential for covalent modification of the catalytic cysteine warrant further investigation.
Future studies should focus on:
-
In-vitro enzymatic assays: To experimentally determine the inhibitory activity (IC50) of this compound against purified Caspase-3.
-
Cell-based apoptosis assays: To assess the ability of the compound to inhibit apoptosis in cellular models.
-
Structural biology studies: Co-crystallization of this compound with Caspase-3 would provide definitive evidence of its binding mode and any covalent interactions.
-
Lead optimization: Further medicinal chemistry efforts could explore modifications to the butanamide scaffold to enhance binding affinity and selectivity.
This in-silico approach serves as a cost-effective and efficient first step in the drug discovery pipeline, providing a strong rationale for the continued experimental evaluation of this compound as a novel therapeutic agent targeting Caspase-3.
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In Silico Docking of Polyphenolic Compounds against Caspase 3-HeLa Cell Line Protein. (n.d.). International Journal of Drug Development & Research. Retrieved February 9, 2026, from [Link]
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In silico docking of polyphenolic compounds against caspase 3-HeLa cell line protein. (2017, December 10). International Journal of Drug Development and Research. Retrieved February 9, 2026, from [Link]
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IN SILICO MOLECULAR DOCKING STUDY: TARGETING THE PROTEIN CASPASE-3 WITH ACTIVE PHYTOCOMPOUNDS FROM ULVA LACTUCA. (n.d.). Journal of Global Biosciences. Retrieved February 9, 2026, from [Link]
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Innovo Therapeutics reports new caspase-3 inhibitors. (2025, January 28). BioWorld. Retrieved February 9, 2026, from [Link]
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Shiffman, M. L., et al. (2007). Oral IDN-6556, an antiapoptotic caspase inhibitor, may lower aminotransferase activity in patients with chronic hepatitis C. Hepatology, 46(4), 1023-9. Retrieved February 9, 2026, from [Link]
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Exploring the Potential of Plumbagin as an Activator of Caspase 3 for Non-small Cell Lung Carcinoma: A Comprehensive in. (2023, December 19). Pharmaceutical and Biosciences Journal. Retrieved February 9, 2026, from [Link]
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Abdel-Halim, M., et al. (2020). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. Molecules, 25(21), 5084. Retrieved February 9, 2026, from [Link]
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Disruption of Islet β-Cells Integrity via TNF-α Activated Apoptotic Signalling in Acute Pancreatitis. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
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A long way to go: caspase inhibitors in clinical use. (2021, October 15). Cell Death & Disease. Retrieved February 9, 2026, from [Link]
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Lee, D., et al. (2000). Potent and selective nonpeptide inhibitors of caspases 3 and 7. Journal of Medicinal Chemistry, 43(18), 3371-80. Retrieved February 9, 2026, from [Link]
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Poordad, F. (2004). IDN-6556 Idun Pharmaceuticals Inc. Current Opinion in Investigational Drugs, 5(11), 1198-204. Retrieved February 9, 2026, from [Link]
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Crystal structure of caspase-3 with inhibitor Ac-DEVD-Cho. (2006, September 19). RCSB PDB. Retrieved February 9, 2026, from [Link]
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Caspase-3 Activators as Anticancer Agents. (2023, December 1). Bentham Science. Retrieved February 9, 2026, from [Link]
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Emricasan. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
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Crystal structure of caspase-3 with inhibitor Ac-VDVVD-CHO. (n.d.). NCBI. Retrieved February 9, 2026, from [Link]
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Hardy, J. A., et al. (2004). Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design. Journal of Medicinal Chemistry, 47(24), 5893-905. Retrieved February 9, 2026, from [Link]
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Crystal Structure of Caspase-3 with Peptide Inhibitor AcITV(Orn)D-CHO. (2022, June 1). RCSB PDB. Retrieved February 9, 2026, from [Link]
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Pockros, P. J., et al. (2007). First Clinical Trial of a Novel Caspase Inhibitor: Anti-Apoptotic Caspase Inhibitor, IDN-6556, Improves Liver Enzymes. Hepatology, 46(4), 1023-9. Retrieved February 9, 2026, from [Link]
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Witek, B., et al. (2016). The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Liver International, 36(10), 1515-23. Retrieved February 9, 2026, from [Link]
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A Comparative Guide to the Validation of N-(4-fluorobenzyl)butanamide's Binding Site on Factor Xa
This guide provides a comprehensive comparison of leading methodologies for validating the binding site of small molecule inhibitors, using N-(4-fluorobenzyl)butanamide and its target, Factor Xa (FXa), as a case study. We will delve into the technical nuances of each approach, offering field-proven insights and actionable protocols for researchers in drug discovery and chemical biology.
Introduction: The Criticality of Binding Site Validation
The precise identification and characterization of a drug candidate's binding site on its target protein are cornerstones of modern drug development. This validation is not merely an academic exercise; it is a critical step that influences lead optimization, predicts potential off-target effects, and provides a rational basis for understanding the mechanism of action. For our subject compound, this compound, a novel synthetic inhibitor of Factor Xa, confirming its interaction within the S1 and S4 pockets is paramount for its development as a next-generation anticoagulant.
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Its active site is a well-defined cavity, featuring distinct sub-pockets (S1, S2, S3, S4) that accommodate the side chains of its natural substrate, prothrombin. Direct FXa inhibitors, such as rivaroxaban and apixaban, typically occupy these pockets to block its enzymatic activity. Our objective is to rigorously confirm that this compound engages these same key pockets, and to compare the methodologies available for this validation.
This guide will compare three orthogonal approaches:
-
Structural Biology: X-ray Crystallography for high-resolution structural elucidation.
-
Biophysical Analysis: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for thermodynamic and kinetic profiling.
-
Biochemical & In Silico Methods: Site-Directed Mutagenesis coupled with computational docking to functionally probe key residue interactions.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unambiguous, high-resolution data on the precise orientation and interactions of a ligand within its binding site. It is considered the definitive method for visualizing the binding mode.
Causality Behind the Choice
By obtaining a co-crystal structure of this compound in complex with FXa, we can directly observe the atomic interactions, including hydrogen bonds, hydrophobic interactions, and the specific orientation of the fluorobenzyl group within the S4 pocket. This structural snapshot is invaluable for structure-based drug design and for explaining the compound's potency and selectivity.
Experimental Workflow & Data Interpretation
The workflow involves co-crystallizing the FXa protein with the inhibitor and then analyzing the resulting electron density map to build an atomic model of the complex.
Caption: Workflow for X-ray Crystallography.
Data Interpretation: The final refined structure would ideally show clear electron density for the ligand, confirming its presence and orientation. Key interactions to look for would be the butanamide moiety engaging with residues in the S1 pocket, and the fluorobenzyl group nestled within the hydrophobic S4 pocket.
Comparison with Alternatives
| Feature | X-ray Crystallography | NMR Spectroscopy | Cryo-EM |
| Resolution | Atomic (1-3 Å) | Atomic, but for smaller proteins | Near-atomic (>2.5 Å) |
| Protein Size | No upper limit, but crystallization is key | Typically < 40 kDa | Ideal for large complexes > 100 kDa |
| State | Solid (Crystal) | Solution | Vitreous Ice (Solution-like) |
| Throughput | Low to Medium | Low | Medium to High |
| Key Advantage | Highest resolution, direct visualization | Provides dynamics in solution | No crystallization needed |
| Key Limitation | Crystallization can be a major bottleneck | Technically complex, size limitations | Lower resolution for small proteins like FXa |
Biophysical Methods: Quantifying the Binding Interaction
Biophysical techniques like ITC and SPR are essential for quantifying the thermodynamics and kinetics of the binding event. They don't provide structural data directly, but they validate that an interaction is occurring and characterize its nature.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
ITC is a label-free, in-solution technique that directly measures the energy of binding. This is a self-validating system; the data directly reflects the interaction without potential artifacts from labels or surface immobilization. A confirmed exothermic or endothermic reaction is strong evidence of a direct binding event.
-
Preparation: Prepare precise concentrations of FXa protein in the sample cell and this compound in the injection syringe, both in identical buffer solutions.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution.
-
Heat Measurement: The instrument measures the minute temperature changes after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to extract thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association rate, kon; dissociation rate, koff) and affinity (KD).
SPR excels at revealing the kinetics of an interaction. A fast on-rate and slow off-rate are often desirable characteristics for a potent inhibitor. This kinetic information is complementary to the thermodynamic data from ITC and can be crucial for lead optimization.
Caption: General workflow for an SPR experiment.
Comparative Data Summary
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | KD, ΔH, ΔS, Stoichiometry (n) | kon, koff, KD |
| Principle | Measures heat change upon binding | Measures change in refractive index |
| Format | In-solution, label-free | Surface-based, one partner immobilized |
| Throughput | Low to Medium | Medium to High |
| Sample Consumption | Higher (mg of protein) | Lower (µg of protein) |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data |
| Key Limitation | Higher sample consumption | Immobilization may affect protein conformation |
Site-Directed Mutagenesis & Computational Docking
This combined approach functionally validates the importance of specific residues within the putative binding site. By mutating key amino acids and observing the impact on binding affinity, we can confirm their role in the interaction.
Causality Behind the Choice
If our hypothesis is that the fluorobenzyl group of our compound occupies the S4 pocket, then mutating a key residue in this pocket, such as Trp215, should significantly reduce binding affinity. This functional validation provides strong evidence that the compound binds at the hypothesized location. Computational docking provides the initial structural hypothesis to guide the mutagenesis experiments.
Integrated Experimental Workflow
-
In Silico Docking (Hypothesis Generation):
-
Use a validated crystal structure of FXa (e.g., PDB ID: 1F0R).
-
Perform molecular docking simulations with this compound to predict its binding pose.
-
Identify key interacting residues (e.g., Asp189 in S1, Trp215 in S4).
-
-
Site-Directed Mutagenesis (Hypothesis Testing):
-
Generate mutant versions of FXa, for example, W215A (Tryptophan to Alanine) to remove the aromatic interaction in the S4 pocket.
-
Express and purify the mutant proteins.
-
-
Binding Affinity Measurement (Validation):
-
Use ITC or SPR to measure the binding affinity (KD) of this compound to both the wild-type (WT) and mutant (e.g., W215A) FXa.
-
Logical Relationship Diagram
Caption: Logic flow for site-directed mutagenesis.
Expected Data & Interpretation
| FXa Variant | Predicted Interacting Residue | KD for this compound (nM) | Fold Change vs WT | Interpretation |
| Wild-Type (WT) | - | 15 | - | Baseline affinity |
| D189A (S1 pocket) | Asp189 | 1500 | 100x weaker | Confirms critical role of S1 pocket interaction |
| W215A (S4 pocket) | Trp215 | 850 | 57x weaker | Confirms critical role of S4 pocket interaction |
| S195A (Catalytic) | Ser195 | 20 | ~1.3x weaker | Minor change suggests binding is not dependent on the catalytic serine itself |
A significant increase in the KD value (indicating weaker binding) for a mutant protein strongly supports the hypothesis that the mutated residue is a critical contact point for the inhibitor.
Conclusion: An Integrated Approach for Confident Validation
No single technique provides a complete picture of a ligand-protein interaction. The most robust validation of this compound's binding site on Factor Xa is achieved through an integrated, multi-pronged approach.
-
X-ray crystallography provides the definitive, high-resolution structural map of the binding site.
-
ITC and SPR offer orthogonal, in-solution validation of the binding thermodynamics and kinetics, quantifying the interaction's strength and speed.
-
Site-directed mutagenesis , guided by computational docking , serves as the functional proof, confirming the energetic importance of the specific residues identified in the structural and computational models.
By combining these methodologies, researchers can build a comprehensive and self-validating case for the binding mechanism of their compound, a critical milestone in the journey from a promising molecule to a potential therapeutic.
References
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Factor Xa: A Key Target for Anticoagulation. , Nature Reviews Drug Discovery, [Link]
-
The Structure of Human Factor Xa. , Protein Data Bank, [Link]
-
Direct Factor Xa Inhibitors: A Review of the Class. , Journal of Thrombosis and Thrombolysis, [Link]
-
Structural Basis for the Selectivity of Factor Xa Inhibitors. , Journal of Medicinal Chemistry, [Link]
Comparative bioactivity of tryptamine versus phenethylamine analogues of N-benzylated compounds
This guide provides a detailed comparative analysis of the bioactivity of N-benzylated tryptamine and phenethylamine analogues, two classes of compounds with significant implications in neuroscience and drug development. By exploring their structure-activity relationships, receptor binding affinities, and functional activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their work.
Introduction: The Significance of the Benzyl Moiety
The tryptamine and phenethylamine scaffolds are foundational structures for a vast array of neuroactive compounds, including classic psychedelics like N,N-Dimethyltryptamine (DMT) and mescaline.[1] While these parent compounds have been the subject of extensive research, the introduction of an N-benzyl group to their primary amine has been shown to dramatically alter their pharmacological profiles. This modification often leads to a significant increase in binding affinity and functional potency, particularly at serotonin 5-HT2A receptors, the primary target for psychedelic compounds.[2][3]
The N-benzylated phenethylamines, often referred to as the "NBOMe" series, have gained considerable attention for their exceptionally high potency.[4][5] Similarly, N-benzylation of tryptamines has been shown to enhance their interaction with 5-HT2 receptors.[5] This guide will dissect the nuances of these two compound classes, providing a side-by-side comparison of their bioactivity supported by experimental data.
Structural Framework and Synthesis
The core difference between these two families lies in their fundamental scaffold: tryptamines feature an indole ring system, while phenethylamines are based on a phenyl ring attached to an ethylamine chain. The introduction of the N-benzyl group is typically achieved through reductive amination.
Caption: General structures of N-benzylated tryptamine and phenethylamine analogues.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a general method for the synthesis of N-benzylated secondary amines from their corresponding primary amine and benzaldehyde derivatives.[1][6]
-
Imine Formation: To a suspension of the primary amine hydrochloride (1.0 mmol) and the desired benzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (Et3N) (1.0 equiv). Stir the reaction at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).
-
Reduction: Add sodium borohydride (NaBH4) (2.0 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (CH2Cl2) and water (30 mL, 1:1).
-
Extraction: Isolate the organic layer and extract the aqueous layer with CH2Cl2 (2 x 15 mL).
-
Purification: Combine the organic extracts, dry over sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure. The resulting residue can be purified by flash chromatography.
-
Salt Formation (Optional): For easier handling and storage, the purified free base can be dissolved in ethanol, followed by the addition of ethanolic HCl. The resulting hydrochloride salt can be crystallized by the addition of diethyl ether, collected by filtration, and dried under reduced pressure.[1]
Comparative Bioactivity: A Head-to-Head Analysis
The addition of the N-benzyl group profoundly influences how these molecules interact with their biological targets. The following sections compare their binding affinities, functional activities, and structure-activity relationships.
Receptor Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. The data below showcases the high affinity of N-benzylated compounds for serotonin 5-HT2 receptors.
| Compound Class | Representative Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | Reference |
| Phenethylamine | N-(2-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine (25B-NBOMe) | 0.29 | - | - | [1] |
| Phenethylamine | N-(2-hydroxybenzyl)-2,5-dimethoxyphenethylamine | 0.074 (EC50) | - | - | [1] |
| Tryptamine | N-benzyl-5-methoxytryptamine (5-MeO-NBT) | - | - | - | |
| Tryptamine | N-(3-iodobenzyl)-5-methoxytryptamine | Subnanomolar | - | - | [7] |
| Tryptamine | N-benzyltryptamine | 245 | 186 | 100 | [8] |
N-benzyl phenethylamines generally exhibit exceptionally high, often sub-nanomolar, affinity for the 5-HT2A receptor.[1] For instance, compound 8b in one study demonstrated a Ki of 0.29 nM.[1] In contrast, while N-benzylation of tryptamines also confers high affinity, the values can be more variable.[7] Notably, N-methylation of N-benzyltryptamines has been shown to abolish affinity at the 5-HT2A receptor, indicating that a secondary amine is crucial for activity in this class.[7]
Functional Activity
Functional activity assays, such as measuring intracellular calcium mobilization, reveal the ability of a compound to activate a receptor and elicit a cellular response. This is where a significant divergence between the two classes is observed.
| Compound Class | Representative Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | Reference |
| Phenethylamine | N-(2-hydroxybenzyl) substituted series | High Potency | >70% | High Potency | >70% | [1] |
| Tryptamine | N-benzyltryptamine | 162 | 62% | 50 | 121% | [8] |
| Tryptamine | Various N-benzyltryptamines | - | Low Efficacy | - | Full Agonists | [5] |
A striking finding is that while many N-benzylated tryptamines have high binding affinity, they often exhibit low efficacy at the 5-HT2A receptor, acting as partial agonists.[9] In stark contrast, they have been shown to be full agonists at the 5-HT2C receptor.[5] This suggests a functional selectivity for the 5-HT2C subtype within the N-benzyltryptamine class.[5] Conversely, many N-benzylphenethylamines are potent, high-efficacy agonists at both 5-HT2A and 5-HT2C receptors.[1]
Structure-Activity Relationships (SAR)
The specific substitutions on both the core scaffold and the N-benzyl ring play a critical role in determining the bioactivity of these compounds.
-
Phenethylamines: For N-benzylphenethylamines, substitutions at the 4-position of the phenethylamine ring and on the N-benzyl ring itself have been extensively studied.[1] Increasing the size of the 4-substituent on the phenethylamine ring tends to decrease functional activity.[1]
-
Tryptamines: In the N-benzyltryptamine series, substitutions on the N-benzyl ring have a pronounced effect on affinity.[7] Substitution at the meta position of the benzyl group tends to enhance affinity, while para substitution often reduces it.[9] The introduction of a large, lipophilic group on the benzyl ring generally improves binding affinity, but this does not always correlate with an increase in functional activity.[9]
The differential effects of substitutions suggest that N-benzyltryptamines and N-benzylphenethylamines may adopt different binding orientations within the 5-HT2A receptor.[7]
Experimental Workflows and Signaling
The evaluation of these compounds follows a logical progression from synthesis to in vitro characterization.
Caption: A typical workflow for the synthesis and evaluation of novel compounds.
Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade.
Caption: Simplified 5-HT2A receptor signaling cascade.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This assay is a common method to determine the functional potency and efficacy of 5-HT2A receptor agonists.[9][10]
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable assay buffer.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the test compounds and measure the change in fluorescence over time, which corresponds to the release of intracellular calcium.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 (concentration for half-maximal response) and Emax (maximal response) values.
Therapeutic Implications and Future Directions
The distinct pharmacological profiles of N-benzylated tryptamines and phenethylamines suggest different potential therapeutic applications and risks.
Population-level data indicates that classic tryptamines may have a greater therapeutic potential, with their use being associated with a decreased likelihood of psychological distress and suicidal thinking.[11][12] Conversely, the use of novel phenethylamines has been linked to an increased risk of suicidality.[11][12] This may be due to the more complex and sometimes unpredictable pharmacology of the NBOMe class.
The functional selectivity of some N-benzyltryptamines for the 5-HT2C receptor could be a promising avenue for the development of therapeutics for conditions such as obesity, erectile dysfunction, or schizophrenia, where 5-HT2C agonism is thought to be beneficial.[5]
Future research should focus on:
-
Elucidating the precise binding modes of these compounds to understand the structural basis for their different pharmacological profiles.
-
Exploring the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another, which could lead to the development of safer and more effective therapeutics.
-
Conducting further preclinical and clinical studies to validate the therapeutic potential of promising candidates.
Conclusion
The N-benzylation of tryptamine and phenethylamine cores results in compounds with potent and often complex bioactivity. While N-benzylphenethylamines are characterized by their extremely high affinity and efficacy at the 5-HT2A receptor, N-benzyltryptamines present a more nuanced profile, often exhibiting functional selectivity for the 5-HT2C receptor. A thorough understanding of these differences is paramount for the rational design of novel therapeutics targeting the serotonergic system.
References
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Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. Available from: [Link]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available from: [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Semantic Scholar. Available from: [Link]
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N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available from: [Link]
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Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. Available from: [Link]
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Possibly psychedelic N-benzyl-5-methoxytryptamines. ResearchGate. Available from: [Link]
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N-Benzyltryptamine. Wikipedia. Available from: [Link]
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Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. Frontiers in Psychiatry. Available from: [Link]
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Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. Available from: [Link]
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5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed Central. Available from: [Link]
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Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. PubMed. Available from: [Link]
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Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. Available from: [Link]
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N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. MDPI. Available from: [Link]
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N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. PubMed. Available from: [Link]
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25-NB. Wikipedia. Available from: [Link]
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Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ScienceOpen. Available from: [Link]
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25I-NBOMe. Wikipedia. Available from: [Link]
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In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-fluorobenzyl)butanamide
For researchers and professionals engaged in the fast-paced world of drug discovery and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like N-(4-fluorobenzyl)butanamide are not merely procedural formalities; they are foundational pillars of responsible science. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the preservation of our environment.
Hazard Profile & Essential Risk Assessment
A thorough understanding of a compound's hazard profile is the critical first step in establishing safe handling and disposal protocols. While specific toxicological data for this compound is not extensively documented, a robust risk assessment can be conducted by examining its chemical structure and data from analogous compounds.
This compound is a halogenated aromatic amide. Based on safety data for structurally similar chemicals, such as 4-Fluoro-N-(4-fluorobenzyl)benzamide and other fluorinated benzyl derivatives, we must operate under the assumption that this compound presents multiple hazards.[1][2]
Key Anticipated Hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1] Some related compounds can cause severe skin burns and eye damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Environmental Hazard: As with many halogenated organic compounds, it should be considered potentially harmful to aquatic life and its release into the environment must be avoided.[4]
This profile mandates that this compound be treated as a hazardous chemical. All handling and disposal procedures must be aligned with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6]
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA).[6] As the generator of the waste, you are legally responsible for its safe management until its final disposal.
-
Waste Determination: The first step is to correctly identify the material as hazardous waste. Given its anticipated properties, all waste streams containing this compound must be managed as hazardous.[6]
-
Segregation is Key: Never mix hazardous waste with non-hazardous waste. This compound waste, as a halogenated organic compound, must be segregated from non-halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous reactions.[7]
-
Proper Containment: All waste must be collected in containers that are compatible with the chemical, in good condition, and are kept securely closed except when adding waste.[8]
-
Clear Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name this compound and any other components.[9]
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol provides a detailed methodology for the collection and disposal of various waste streams contaminated with this compound.
Waste Stream Segregation and Collection
A. Unused or Expired Pure Compound:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink or placed in regular trash.
-
Original Container: If possible, keep the compound in its original, clearly labeled container.
-
Labeling for Disposal: Affix a "Hazardous Waste" label to the container.
-
Segregation: Store this container in a designated satellite accumulation area for halogenated organic solids, away from incompatible materials.
B. Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels):
-
Designated Container: Place all contaminated solid waste into a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list "Solid waste contaminated with this compound."
-
Closure: Keep the container sealed when not in use.[8]
C. Contaminated Liquid Waste (e.g., solutions, reaction mixtures):
-
Waste Stream Identification: This waste is classified as Halogenated Organic Liquid Waste .
-
Container Selection: Use a dedicated, chemically-resistant (e.g., HDPE or glass) container with a screw-top cap. The container must be in good condition, free of cracks or leaks.[8]
-
Labeling: Label the container "Hazardous Waste - Halogenated Organic Solvents" and list all components, including this compound and the solvent(s) used.
-
Accumulation: Collect the waste in a designated satellite accumulation area. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Summary of Disposal Procedures
The following table summarizes the critical information for the safe disposal of this compound waste.
| Waste Type | Hazard Classification | Required PPE | Disposal Container | Waste Segregation Category |
| Pure Compound (Solid) | Skin/Eye Irritant, Acute Toxin, Respiratory Irritant | Nitrile Gloves, Safety Goggles, Lab Coat | Original or clearly labeled, sealed container | Halogenated Organic Solids |
| Contaminated Solids | Skin/Eye Irritant, Acute Toxin | Nitrile Gloves, Safety Goggles, Lab Coat | Labeled, sealed container with liner | Halogenated Organic Solids |
| Contaminated Liquids | Skin/Eye Irritant, Acute Toxin, Environmental Hazard | Nitrile Gloves, Safety Goggles, Lab Coat | Labeled, sealed, chemically-resistant bottle | Halogenated Organic Liquids |
Emergency Procedures: Spill & Exposure Response
Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[10] The following are general guidelines.
A. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
B. Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Assess the Spill: Evaluate the size and nature of the spill. For large spills, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.
-
Contain the Spill: For solid spills, carefully sweep the material into a labeled waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[7]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated container for halogenated organic solid waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document and report the incident according to your laboratory's standard operating procedures.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. goodway.com [goodway.com]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
